Ethyl 2-chloro-4-methylnicotinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-chloro-4-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-6(2)4-5-11-8(7)10/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCWUIFQBCQSAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472148 | |
| Record name | ethyl 2-chloro-4-methylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50840-02-3 | |
| Record name | ethyl 2-chloro-4-methylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-chloro-4-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of Ethyl 2-chloro-4-methylnicotinate, a key intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor to the anti-AIDS drug Nevirapine. This document compiles available data on its structural and physical characteristics, alongside standardized experimental protocols for their determination.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, certain parameters are based on computational predictions and should be considered as such.
| Property | Value | Data Type |
| Molecular Formula | C₉H₁₀ClNO₂ | Experimental |
| Molar Mass | 199.63 g/mol | Calculated |
| Boiling Point | 274.7 ± 35.0 °C | Predicted[1] |
| Density | 1.25 ± 0.1 g/cm³ | Predicted[1] |
| Melting Point | Not available | - |
| Solubility | Soluble in methanol, ethanol, DMSO, chloroform | Inferred |
| pKa | -0.52 ± 0.10 | Predicted[1] |
Spectroscopic Data
Table 2.1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (methyl on ring) | 2.4 - 2.6 | Singlet |
| OCH₂CH₃ (ethyl ester) | 1.3 - 1.5 | Triplet |
| OCH₂CH₃ (ethyl ester) | 4.3 - 4.5 | Quartet |
| Aromatic Protons | 7.0 - 8.5 | Multiplet |
Table 2.2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| CH₃ (methyl on ring) | 18 - 22 |
| OCH₂C H₃ (ethyl ester) | 13 - 15 |
| OC H₂CH₃ (ethyl ester) | 60 - 63 |
| Aromatic Carbons | 120 - 155 |
| C=O (ester carbonyl) | 164 - 168 |
| C-Cl (aromatic) | 145 - 150 |
Experimental Protocols
This section outlines detailed methodologies for the experimental determination of the key physicochemical properties of this compound. These are generalized protocols applicable to this class of organic compounds.
3.1. Melting Point Determination
The melting point of a solid organic compound is a critical indicator of its purity.
-
Apparatus: Mel-Temp apparatus or similar melting point apparatus, capillary tubes, thermometer.
-
Procedure:
-
A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of 10-20 °C per minute initially.
-
A more gradual heating rate of 1-2 °C per minute is applied as the temperature approaches the expected melting point.
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).
-
3.2. Solubility Determination
Understanding the solubility profile is essential for reaction setup, purification, and formulation.
-
Apparatus: Test tubes, vortex mixer, analytical balance.
-
Procedure:
-
A known mass (e.g., 10 mg) of this compound is placed into a series of test tubes.
-
A specific volume (e.g., 1 mL) of a selected solvent (e.g., methanol, ethanol, DMSO, chloroform) is added to each test tube.
-
The mixtures are agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).
-
The samples are allowed to stand, and visual inspection is used to determine if the solid has completely dissolved.
-
If the compound dissolves, it is recorded as "soluble." If not, it is "insoluble" or "sparingly soluble" under these conditions. For quantitative solubility, incremental amounts of the solute are added to a known volume of solvent until saturation is reached.
-
3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
Apparatus: NMR spectrometer (e.g., 300 MHz or higher), 5 mm NMR tubes, deuterated solvents (e.g., CDCl₃, DMSO-d₆).
-
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent in a small vial.
-
The solution is then transferred to an NMR tube.
-
-
¹H NMR Acquisition:
-
The spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.
-
A standard single-pulse experiment is typically used.
-
Key acquisition parameters include a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are averaged.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled single-pulse experiment is commonly employed.
-
A wider spectral width of about 240 ppm is used.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
The resulting spectrum is phased and baseline corrected.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Synthesis Workflow
This compound is a key intermediate in the synthesis of 2-chloro-3-amino-4-methylpyridine, a precursor for the non-nucleoside reverse transcriptase inhibitor, Nevirapine. A common synthetic route is outlined below.
Caption: Synthesis workflow for this compound and its subsequent conversion.
References
An In-depth Technical Guide on the Spectroscopic and Synthetic Aspects of Ethyl 2-chloro-4-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) characteristics and a representative synthetic pathway for Ethyl 2-chloro-4-methylnicotinate. Due to the limited availability of public experimental NMR data for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of structurally similar compounds and established spectroscopic principles. This information is intended to serve as a valuable resource for the identification, characterization, and synthesis of this and related heterocyclic compounds.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from known chemical shifts of analogous structures, such as ethyl nicotinate and other substituted pyridines, and take into account the electronic effects of the chloro and methyl substituents.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |
| H-5 | ~8.1 | d | ~5.0 | 1H |
| H-6 | ~7.1 | d | ~5.0 | 1H |
| -OCH₂CH₃ | ~4.4 | q | ~7.1 | 2H |
| -CH₃ (ring) | ~2.4 | s | - | 3H |
| -OCH₂CH₃ | ~1.4 | t | ~7.1 | 3H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ) (ppm) |
| C=O | ~165 |
| C-2 | ~152 |
| C-6 | ~150 |
| C-4 | ~148 |
| C-3 | ~130 |
| C-5 | ~122 |
| -OCH₂CH₃ | ~62 |
| -CH₃ (ring) | ~18 |
| -OCH₂CH₃ | ~14 |
Experimental Protocols
The following are generalized protocols for the acquisition of ¹H and ¹³C NMR spectra, applicable to compounds such as this compound.
¹H NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
-
Data Acquisition: A standard single-pulse experiment is typically used. For a moderately concentrated sample, 8 to 16 scans are generally sufficient. Key parameters include an acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds.
-
Data Processing: A Fourier transform is applied to the free induction decay (FID) to obtain the spectrum. The spectrum is then phased, and the chemical shift axis is calibrated to the TMS signal at 0 ppm. The peaks are integrated to determine the relative proton ratios.
¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent and transferred to a 5 mm NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer operating at a ¹³C frequency of 75 MHz or higher is used.
-
Data Acquisition: A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments) is employed. The spectral width is set to approximately 240 ppm. To ensure full relaxation of all carbon nuclei, especially quaternary carbons, an acquisition time of at least 1 second and a relaxation delay of 2-5 seconds are used.
-
Data Processing: The acquired FID is processed with a Fourier transform. The resulting spectrum is phased and the chemical shifts are referenced to the solvent peak or TMS.
Synthetic Workflow
The synthesis of this compound can be achieved through a multi-step process starting from readily available commercial reagents. A representative synthetic pathway is outlined in the workflow diagram below. This process involves the condensation of ethyl cyanoacetate and acetone, followed by reaction with a formamide acetal, cyclization, and subsequent ammonolysis and degradation to yield related compounds, with this compound being a key intermediate.[1]
Caption: Synthetic workflow for this compound.
References
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 2-chloro-4-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometric behavior of Ethyl 2-chloro-4-methylnicotinate, a key intermediate in pharmaceutical synthesis. Understanding its fragmentation pattern is crucial for unambiguous identification, purity assessment, and metabolite profiling during drug development. This document outlines the predicted fragmentation pathways based on established principles of mass spectrometry and data from structurally related compounds, details experimental protocols for its analysis, and presents a visual representation of the fragmentation cascade.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound under electron ionization (EI) is predicted to follow a series of characteristic steps, primarily driven by the lability of the ester group and the influence of the chloro and methyl substituents on the pyridine ring. The nominal mass of the molecular ion [M]•+ is 199 m/z (for ³⁵Cl) and 201 m/z (for ³⁷Cl) with an expected isotopic ratio of approximately 3:1.
The primary fragmentation pathways are hypothesized to be:
-
Loss of the Ethoxy Radical: The most favorable initial fragmentation is the cleavage of the C-O bond of the ester, leading to the loss of an ethoxy radical (•OCH₂CH₃), resulting in a stable acylium ion.
-
Loss of Ethylene: Another common fragmentation for ethyl esters is the McLafferty rearrangement, involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule.
-
Loss of the Ethyl Group: Alpha-cleavage adjacent to the carbonyl group can result in the loss of an ethyl radical (•CH₂CH₃).
-
Cleavage of the Ester Group: Fragmentation can also occur with the loss of the entire ethoxycarbonyl group (•COOCH₂CH₃).
-
Ring Fragmentation: Subsequent fragmentation of the pyridine ring can occur, although these fragments are typically of lower abundance.
Tabulated Summary of Predicted Fragments
| m/z (³⁵Cl) | m/z (³⁷Cl) | Proposed Fragment Identity | Neutral Loss | Fragmentation Pathway |
| 199 | 201 | [M]•+ (Molecular Ion) | - | - |
| 170 | 172 | [M - C₂H₅]⁺ | •C₂H₅ | Loss of ethyl radical |
| 154 | 156 | [M - OC₂H₅]⁺ | •OC₂H₅ | Loss of ethoxy radical |
| 126 | 128 | [M - COOC₂H₅]⁺ | •COOC₂H₅ | Loss of ethoxycarbonyl group |
| 111 | - | [C₅H₄NCl]⁺ | C₂H₅O₂ | Fragmentation of the ester and ring |
| 78 | - | [C₅H₄N]⁺ | Cl, C₂H₅O₂ | Loss of chlorine and ester fragments |
Experimental Protocols for Mass Spectrometry Analysis
The following protocols describe standard methodologies for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane capillary column (or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-350.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
For less volatile samples or for the analysis of potential metabolites, LC-MS with an Electrospray Ionization (ESI) source is recommended.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) coupled to a Mass Spectrometer with an ESI source.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B.
-
1-10 min: 5% to 95% B.
-
10-12 min: 95% B.
-
12-12.1 min: 95% to 5% B.
-
12.1-15 min: 5% B.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Scan Range: m/z 50-400.
Visualization of Fragmentation Pathways
The following diagrams illustrate the predicted fragmentation pathways of this compound.
Caption: Predicted primary fragmentation of this compound.
Caption: General experimental workflow for MS analysis.
An In-depth Technical Guide to Ethyl 2-chloro-4-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chloro-4-methylnicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry. Its primary importance lies in its role as a key intermediate in the synthesis of pharmacologically active compounds, most notably the anti-AIDS drug Nevirapine.[1] This guide provides a comprehensive overview of its chemical identity, structure, properties, synthesis, and its pivotal role in the manufacturing of Nevirapine.
Chemical Identity and Structure
The structural formula of this compound features a pyridine ring substituted with a chloro group at the 2-position, a methyl group at the 4-position, and an ethyl carboxylate group at the 3-position.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 50840-02-3[2] |
| Molecular Formula | C₉H₁₀ClNO₂ |
| Molecular Weight | 199.63 g/mol [2] |
| IUPAC Name | Ethyl 2-chloro-4-methylpyridine-3-carboxylate |
| Synonyms | 2-Chloro-4-methyl-nicotinic acid ethyl ester[2] |
Chemical Structure:
Caption: 2D structure of this compound.
Physical and Chemical Properties
Detailed experimental data for the physical properties of this compound are not widely available in the public domain. The following table summarizes predicted values.
Table 2: Physical and Chemical Properties
| Property | Value |
| Boiling Point | 274.7 ± 35.0 °C (Predicted)[2] |
| Density | 1.23 ± 0.1 g/cm³ (Predicted)[2] |
Synthesis
This compound is synthesized as an intermediate in a multi-step reaction sequence. A patented method describes its formation through the cyclization of a conjugated enamine.[1]
Synthetic Pathway Overview
The synthesis involves the following key transformations:
-
Condensation of ethyl cyanoacetate and acetone.
-
Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a conjugated enamine.
-
Cyclization of the enamine using hydrochloric acid and ethanol to yield this compound.[1]
Caption: Synthetic pathway to this compound.
Experimental Protocol (General Procedure for Cyclization)
While a detailed experimental protocol for the synthesis of this compound is not explicitly provided in the available literature, a general procedure for the cyclization step can be outlined based on the patent description.[1]
-
Reaction Setup: The conjugated enamine (condensation compound II) is dissolved in ethanol in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Acidification: Hydrochloric acid is added to the solution to catalyze the cyclization reaction.
-
Reaction: The mixture is heated to reflux and maintained at this temperature until the reaction is complete, as monitored by a suitable technique such as thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then subjected to a work-up procedure, which may involve neutralization and extraction with an organic solvent. Further purification can be achieved by column chromatography.
Application in the Synthesis of Nevirapine
This compound is a crucial intermediate in the synthesis of 2-chloro-3-amino-4-picoline (CAPIC), which is a key building block for the anti-AIDS drug Nevirapine.[1][3]
Role in the Synthetic Pathway to Nevirapine
The synthesis of Nevirapine from this compound involves the following steps:
-
Ammonolysis: this compound is treated with ammonia to form 2-chloro-4-methyl-nicotinamide.[1]
-
Hofmann Degradation: The resulting amide undergoes a Hofmann degradation reaction to yield 2-chloro-3-amino-4-methylpyridine (CAPIC).[1]
-
Coupling and Cyclization: CAPIC is then coupled with another key intermediate, typically a 2-cyclopropylaminonicotinic acid derivative, followed by cyclization to form the final Nevirapine drug substance.[4]
Caption: Role of this compound in Nevirapine synthesis.
Experimental Protocol for Ammonolysis
The following is a representative experimental protocol for the ammonolysis of this compound as described in a patent.[1]
-
Reaction Setup: 48g (0.24 mol) of this compound and 80g of ethylene glycol are added to a reaction vessel.
-
Reaction: The temperature is raised to 120°C, and ammonia gas is passed through the solution for 24 hours. The reaction progress is monitored by TLC.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature, and 20g of water is added. The layers are separated, and the aqueous layer is extracted three times with 20 ml of dichloromethane.
-
Isolation: The organic phases are combined and concentrated to yield 2-chloro-4-methyl-nicotinamide.[1]
Spectroscopic and Analytical Data
¹H NMR Spectroscopy (Reference)
Table 3: Expected ¹H NMR Chemical Shifts
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Pyridine-H | 7.0 - 8.5 | d |
| Pyridine-H | 7.0 - 8.5 | d |
| -OCH₂CH₃ | 4.1 - 4.4 | q |
| -CH₃ | 2.3 - 2.6 | s |
| -OCH₂CH₃ | 1.2 - 1.5 | t |
¹³C NMR Spectroscopy (Reference)
Table 4: Expected ¹³C NMR Chemical Shifts
| Carbon | Expected Chemical Shift (ppm) |
| C=O | 160 - 170 |
| Pyridine-C (substituted with Cl) | 150 - 160 |
| Pyridine-C (substituted with C) | 145 - 155 |
| Pyridine-C | 120 - 140 |
| Pyridine-C | 120 - 140 |
| Pyridine-C | 120 - 140 |
| -OCH₂CH₃ | 60 - 65 |
| -CH₃ | 15 - 25 |
| -OCH₂CH₃ | 10 - 15 |
Infrared (IR) Spectroscopy (Reference)
Table 5: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (Ester) | 1720 - 1740 |
| C=N, C=C (Aromatic) | 1400 - 1600 |
| C-O (Ester) | 1100 - 1300 |
| C-Cl | 600 - 800 |
Mass Spectrometry (MS) (Reference)
Table 6: Expected Mass Spectrometry Fragments
| m/z | Interpretation |
| 199/201 | [M]⁺ molecular ion peak (with isotopic pattern for Cl) |
| 170/172 | [M - C₂H₅]⁺ |
| 154/156 | [M - OCH₂CH₃]⁺ |
| 126/128 | [M - COOCH₂CH₃]⁺ |
General Experimental Protocol for Spectroscopic Analysis
The following provides a general protocol for obtaining spectroscopic data.
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 300 MHz or higher NMR spectrometer.
-
-
IR Spectroscopy:
-
Sample Preparation: Place a drop of the neat liquid sample between two KBr or NaCl plates.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
-
Mass Spectrometry:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as electron ionization (EI) or electrospray ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum, noting the molecular ion peak and major fragmentation patterns.
-
Conclusion
This compound is a valuable synthetic intermediate with a critical role in the pharmaceutical industry, particularly in the production of the antiretroviral drug Nevirapine. While detailed public data on its physical and spectroscopic properties are limited, its synthetic pathway and subsequent chemical transformations are established. This guide provides a foundational understanding of this compound for researchers and professionals in drug discovery and development, highlighting its synthesis, chemical characteristics, and significance in the broader context of medicinal chemistry.
References
Solubility profile of Ethyl 2-chloro-4-methylnicotinate in organic solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-chloro-4-methylnicotinate is a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility profile in organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the predicted solubility of this compound, detailed experimental protocols for quantitative solubility determination, and a typical synthesis workflow. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on equipping researchers with the methodologies to generate this crucial data in-house.
Introduction
This compound (C₉H₁₀ClNO₂) is a substituted pyridine derivative. Its molecular structure, featuring a polar pyridine ring, an ester group, a chloro substituent, and a methyl group, suggests a nuanced solubility behavior in organic solvents. The interplay of these functional groups dictates its interaction with solvents of varying polarities. Predicting and experimentally determining its solubility is a fundamental step in its application in medicinal chemistry and process development.
Predicted Solubility Profile
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected due to the potential for hydrogen bonding with the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, THF): Good solubility is anticipated. The polar nature of these solvents can effectively solvate the polar regions of the this compound molecule.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is expected. The overall polarity of the molecule is likely too high for significant interaction with nonpolar solvents.
It is crucial to note that these are predictions. Experimental verification is necessary for accurate process design and optimization.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents at various temperatures is not extensively documented. The following table is provided as a template for researchers to populate with their experimentally determined data.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Solubility (mole fraction) |
| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined |
| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined |
| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined |
| ... | ... | ... | ... |
Experimental Protocols for Solubility Determination
To obtain reliable quantitative solubility data, the following established methods are recommended.
Isothermal Saturation (Shake-Flask) Method
This is a widely used and reliable method for determining thermodynamic solubility.[1][2][3][4]
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a shaker bath).
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is recommended.
-
Quantification: Analyze the concentration of this compound in the clear, saturated solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC). A pre-established calibration curve is required for accurate quantification.
-
Calculation: Calculate the solubility in the desired units (e.g., g/100g solvent, mole fraction) based on the determined concentration and the density of the solvent.
Gravimetric Method
This method is straightforward and can be used for non-volatile solutes and solvents.[5][6][7][8]
Methodology:
-
Preparation of Saturated Solution: Prepare a saturated solution as described in the isothermal saturation method (steps 1 and 2).
-
Sampling: Accurately weigh a specific volume of the clear supernatant into a pre-weighed, dry container.
-
Solvent Evaporation: Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute and the solvent) until a constant weight of the dried solute is achieved.
-
Calculation: The weight of the dissolved solute is the difference between the final weight of the container with the residue and the initial weight of the empty container. The weight of the solvent is the difference between the weight of the solution and the weight of the dissolved solute. Solubility can then be expressed as grams of solute per 100 grams of solvent.
Synthesis Workflow
The synthesis of this compound can be achieved through a multi-step process. A representative workflow is outlined below, based on procedures described in the patent literature.[9]
Caption: A generalized workflow for the synthesis of this compound.
Conclusion
While direct quantitative solubility data for this compound in organic solvents is sparse in the public domain, this guide provides a robust framework for researchers to determine this essential physicochemical property. The detailed experimental protocols for the isothermal saturation and gravimetric methods offer reliable approaches to generating high-quality solubility data. This information is indispensable for the efficient development of synthetic routes, purification strategies, and formulation designs involving this compound.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmacyjournal.info [pharmacyjournal.info]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pharmajournal.net [pharmajournal.net]
- 9. eureka.patsnap.com [eureka.patsnap.com]
The Versatile Pyridine Synthon: A Technical Guide to Ethyl 2-chloro-4-methylnicotinate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
December 2025
Introduction
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged structure. Within the extensive family of pyridine-based building blocks, Ethyl 2-chloro-4-methylnicotinate has emerged as a particularly versatile and valuable synthon. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, with a focus on its role in the development of kinase inhibitors and other targeted therapies. Detailed experimental protocols, quantitative data, and graphical representations of key concepts are presented to equip researchers and drug development professionals with a comprehensive understanding of this important molecule.
Physicochemical Properties
This compound is a stable, crystalline solid at room temperature. A summary of its key physicochemical properties is provided in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₀ClNO₂ |
| Molecular Weight | 199.63 g/mol |
| Appearance | White to off-white crystalline solid |
| CAS Number | 50840-02-3 |
Synthesis of this compound
The synthesis of this compound is a critical first step for its utilization as a building block. A common and effective method involves a multi-step sequence starting from readily available precursors.
Synthetic Scheme
The Pivotal Role of Ethyl 2-chloro-4-methylnicotinate in Nevirapine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis of Nevirapine, a critical non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1. A particular focus is placed on the role of Ethyl 2-chloro-4-methylnicotinate as a key intermediate in the construction of the drug's unique tricyclic structure. While various synthetic routes to Nevirapine have been developed, the pathways involving nicotinic acid derivatives remain fundamental. This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and quantitative data to support research and development in this area.
Introduction to Nevirapine and its Synthesis
Nevirapine's molecular architecture, 11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1][2]diazepin-6-one, necessitates a convergent synthesis strategy, typically involving the coupling of two substituted pyridine rings followed by a cyclization step. Historically, the manufacturing processes have evolved to improve yield, reduce costs, and enhance safety. Early generation methods employed 2-chloro-nicotinic acid and 2-chloro-3-amino-4-picoline (CAPIC) as starting materials, achieving an overall yield of approximately 59%.[3] A second-generation process utilized 2-cyclopropylamino-nicotinic acid (2-CAN), improving the yield to around 68%.[3] More recent advancements, such as the "Medicines for All" process, have further optimized the synthesis by using methyl 2-cyclopropylaminonicotiniate (Me-CAN) and CAPIC in a one-pot reaction, boasting an impressive overall yield of 87%.[1]
This compound serves as a crucial precursor in the synthesis of one of the key building blocks, 2-chloro-3-amino-4-methylpyridine (CAPIC). The following sections will detail the synthesis of this compound and its subsequent conversion to CAPIC, followed by the condensation and cyclization steps to yield Nevirapine.
Synthesis of the Intermediate: this compound
The preparation of this compound can be achieved through a multi-step process starting from readily available materials like ethyl cyanoacetate and acetone.
Experimental Protocol: Synthesis of this compound
This protocol is based on a patented synthetic route.
Step 1: Synthesis of Condensation Compound I (Ethyl 2-cyano-3-methylbut-2-enoate)
-
Ethyl cyanoacetate and acetone are subjected to a condensation reaction in the presence of a catalyst to yield the corresponding condensation product.
Step 2: Synthesis of Conjugated Enamine (Condensation Compound II)
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA) is reacted with the condensation compound I to form a conjugated enamine.
Step 3: Cyclization to this compound
-
The conjugated enamine is then cyclized using hydrochloric acid in ethanol to form the target intermediate, this compound.
Conversion of this compound to 2-chloro-3-amino-4-methylpyridine (CAPIC)
This compound is a versatile intermediate that can be converted to the critical Nevirapine precursor, 2-chloro-3-amino-4-methylpyridine (CAPIC), through ammonolysis and subsequent Hofmann degradation.
Experimental Protocol: Synthesis of CAPIC from this compound
The following protocol is derived from patent literature describing the conversion.
Step 1: Ammonolysis to 2-chloro-4-methyl-nicotinamide
-
Charge a reaction vessel with 48g (0.24 mol) of Ethyl 2-chloro-4-methyl-nicotinate and 80g of ethylene glycol.
-
Heat the mixture to 120°C.
-
Pass ammonia gas through the reaction mixture for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and add 20g of water.
-
Separate the layers and extract the aqueous layer three times with 20ml of dichloromethane.
-
Combine the organic phases and concentrate to obtain 2-chloro-4-methyl-nicotinamide.
Step 2: Hofmann Degradation to 2-chloro-3-amino-4-methylpyridine (CAPIC)
-
The resulting 2-chloro-4-methyl-nicotinamide is then subjected to a Hofmann degradation reaction to yield the final intermediate, 2-chloro-3-amino-4-methylpyridine (CAPIC).
Quantitative Data
| Reaction Step | Starting Material | Product | Molar Yield |
| Ammonolysis of this compound | This compound | 2-chloro-4-methyl-nicotinamide | 85.0%[4] |
Synthesis of Nevirapine from Nicotinic Acid Derivatives and CAPIC
The core of Nevirapine synthesis lies in the coupling of a nicotinic acid derivative with 2-chloro-3-amino-4-methylpyridine (CAPIC), followed by an intramolecular cyclization. A highly efficient one-pot procedure has been developed for this transformation.
Experimental Workflow: One-Pot Nevirapine Synthesis
The following diagram illustrates the logical flow of the one-pot synthesis of Nevirapine from a methyl nicotinate derivative and CAPIC.
Caption: One-pot synthesis workflow for Nevirapine.
Experimental Protocol: One-Pot Synthesis of Nevirapine
This protocol is adapted from the "Medicines for All" process and utilizes methyl 2-cyclopropylaminonicotiniate (Me-CAN), a close analog of the ethyl ester, demonstrating the general applicability of this synthetic strategy.[1]
Materials:
-
2-chloro-3-amino-4-picoline (CAPIC)
-
Sodium hydride (60% dispersion in oil)
-
Methyl 2-cyclopropylaminonicotiniate (Me-CAN)
-
Diglyme
Procedure:
-
Charge a reactor with CAPIC and sodium hydride in diglyme.
-
Slowly add a solution of Me-CAN in diglyme to the reactor, maintaining the temperature between 60-65°C. The reaction is slightly exothermic.
-
Monitor the formation of the intermediate, 2-(cyclopropylamino)nicotinamido-3'-amino-2'-chloro-4'-methylpyridine (CYCLOR), by in-process control (e.g., HPLC). The reaction is considered complete when approximately 85% of CYCLOR is formed and CAPIC is fully consumed.
-
Once the formation of the intermediate is complete, heat the reaction mixture to 80-85°C to effect cyclization.
-
Monitor the cyclization reaction until approximately 1% of the CYCLOR intermediate remains.
-
Cool the reaction mixture to 0-5°C and slowly quench with water.
-
Distill off a portion of the diglyme/water mixture under reduced pressure.
-
Add water to dissolve the salts and induce crystallization of the crude Nevirapine.
-
Isolate the crude Nevirapine by filtration.
Quantitative Data for the One-Pot Nevirapine Synthesis
| Parameter | Value |
| Overall Yield | 87%[1] |
| Purity (Crude) | Meets or exceeds USP specifications[1] |
| Reaction Solvent | Diglyme |
| Base | Sodium Hydride (NaH) |
| Temperature (Step 1) | 60-65°C[1] |
| Temperature (Step 2) | 80-85°C[1] |
Signaling Pathway of Nevirapine Action
Nevirapine functions by non-competitively inhibiting the HIV-1 reverse transcriptase enzyme. The following diagram illustrates this mechanism of action.
Caption: Mechanism of action of Nevirapine.
Conclusion
This compound is a valuable intermediate in the synthesis of Nevirapine, primarily serving as a precursor to the key building block, 2-chloro-3-amino-4-methylpyridine (CAPIC). The synthetic routes outlined in this guide demonstrate the chemical transformations required to construct Nevirapine from fundamental starting materials. The development of a one-pot synthesis for the final coupling and cyclization steps represents a significant advancement in the efficient and high-yield production of this essential antiretroviral drug. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers and professionals in the field of drug development and manufacturing.
References
- 1. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 2. DE60318444T2 - PROCESS FOR THE PRODUCTION OF NEVIRAPINE - Google Patents [patents.google.com]
- 3. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eureka.patsnap.com [eureka.patsnap.com]
Potential Biological Activities of Ethyl 2-chloro-4-methylnicotinate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-chloro-4-methylnicotinate and its derivatives represent a class of pyridine compounds with significant potential in medicinal chemistry. While direct biological data on the title compound is limited, its structural similarity to other biologically active nicotinic acid and 2-chloropyridine derivatives suggests a range of plausible therapeutic applications. This technical guide consolidates the available information on analogous compounds to explore the potential anticancer, anti-inflammatory, and antimicrobial activities of this compound derivatives. Detailed experimental protocols for evaluating these activities are provided, alongside visualizations of key synthetic and signaling pathways to facilitate further research and drug development in this area.
Introduction
This compound is a substituted pyridine derivative that has been identified as a key intermediate in the synthesis of pharmaceuticals, most notably the non-nucleoside reverse transcriptase inhibitor, Nevirapine, used in the treatment of HIV.[1][2][3][4] The presence of a chlorinated pyridine ring, a methyl group, and an ethyl ester moiety provides a versatile scaffold for chemical modification, making its derivatives attractive candidates for drug discovery programs. This guide explores the potential biological activities of these derivatives by examining the established activities of structurally related nicotinic acid and 2-chloronicotinate analogues.
Potential Biological Activities
Based on the biological profiles of analogous compounds, derivatives of this compound are hypothesized to possess anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Nicotinic acid and its derivatives have been extensively investigated for their anticancer potential.[5][6] The pyridine ring is a common scaffold in many kinase inhibitors and other anticancer agents.
Potential Mechanisms of Action:
-
Kinase Inhibition: The pyridine core is a key pharmacophore in inhibitors of signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of angiogenesis.[7]
-
Induction of Apoptosis: Certain chlorinated chalcones, which share structural motifs with potential derivatives, have been shown to induce apoptosis in cancer cells.[8]
Supporting Evidence from Analogous Compounds: Studies on various nicotinic acid derivatives have demonstrated significant in vitro cytotoxicity against a range of cancer cell lines. While specific IC50 values for this compound derivatives are not available in the public domain, the data from related compounds, as summarized in Table 1, suggest that this class of molecules warrants investigation for its antiproliferative effects.
Table 1: In Vitro Cytotoxicity of Selected Nicotinic Acid and Related Derivatives
| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |
| Nicotinamide Derivatives | HGC-27 | IC50 | 5-10 | [2] |
| 1,3,4-Oxadiazole Derivatives | MCF-7, Caco-2 | IC50 | 3.69 - 55.5 | [5] |
| Organotin(IV) Derivatives of 2-Mercaptonicotinic Acid | Sarcoma Cells | - | Strong Cytotoxicity | [6] |
| Ciminalum–thiazolidinone Hybrids | NCI60 Cell Lines | GI50 | 1.57 - 2.80 | [8] |
Anti-inflammatory Activity
Nicotinic acid is known for its effects on lipid metabolism and has also been shown to possess anti-inflammatory properties.[9] Derivatives of nicotinic acid have been explored as novel anti-inflammatory agents.[10][11][12]
Potential Mechanisms of Action:
-
COX-2 Inhibition: Some novel nicotinate derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[10]
-
Modulation of Pro-inflammatory Cytokines: Nicotinic acid can modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6, often through the GPR109A receptor and subsequent downstream signaling involving the NF-κB pathway.[9]
Supporting Evidence from Analogous Compounds: Research on various nicotinic acid derivatives has demonstrated significant anti-inflammatory effects in both in vitro and in vivo models. Table 2 summarizes key findings for related compounds, suggesting that derivatives of this compound could exhibit similar properties.
Table 2: Anti-inflammatory Activity of Selected Nicotinic Acid Derivatives
| Compound Class | Assay | Key Findings | Reference |
| Novel Nicotinate Derivatives | In vitro COX-1/COX-2 inhibition | Potent and selective COX-2 inhibition | [10] |
| Novel Nicotinate Derivatives | Carrageenan-induced rat paw edema | Significant in vivo anti-inflammatory activity | [10] |
| 2-Substituted Phenyl Derivatives of Nicotinic Acid | Cytokine level determination (TNF-α, IL-6) | Reduction in pro-inflammatory cytokines | [12] |
| Nicotinic Acid | LPS-stimulated human monocytes | Reduced secretion of TNF-α, IL-6, and MCP-1 | [9] |
Antimicrobial Activity
The pyridine nucleus is a constituent of many natural and synthetic compounds with a broad spectrum of antimicrobial activity. The presence of a chlorine atom can often enhance the antimicrobial properties of a molecule.
Potential Mechanisms of Action:
-
Enzyme Inhibition: A derivative of ethyl nicotinate has been shown to inhibit biotin carboxylase, an essential enzyme in fatty acid synthesis in bacteria, suggesting a potential mechanism for antibacterial action.[13][14][15]
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the ethyl ester and the pyridine ring could facilitate interaction with and disruption of microbial cell membranes.
Supporting Evidence from Analogous Compounds: Various chlorinated and nicotinic acid-based compounds have been reported to exhibit activity against a range of bacterial and fungal pathogens. While specific MIC values for this compound derivatives are not readily available, the data from related structures in Table 3 indicate a promising area for investigation.
Table 3: Antimicrobial Activity of Selected Related Compounds
| Compound Class | Organism(s) | Activity Metric | Value | Reference |
| 4-Chlorocinnamic Acid Esters | Candida species | MIC | 0.024 - 0.13 µmol/mL | [16] |
| 4-Chlorocinnamic Acid Esters | Staphylococcus aureus | MIC | Active at highest conc. | [16] |
| Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate | E. coli (efflux compromised) | MIC | 0.45–0.9 µM | [13] |
Experimental Protocols
Synthesis of this compound Derivatives
The core compound, this compound, can be synthesized via a multi-step process starting from ethyl cyanoacetate and acetone.[1] This intermediate can then be further modified to generate a library of derivatives.
General Procedure for Derivatization (Hypothetical):
-
To a solution of this compound in a suitable solvent (e.g., DMF, DMSO), add the desired nucleophile (e.g., an amine, thiol, or alcohol) and a base (e.g., K2CO3, Et3N).
-
Heat the reaction mixture at an appropriate temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, and partition between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[17]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This protocol is based on the widely used carrageenan-induced paw edema model in rats.
-
Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses.
-
Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol follows the general guidelines for determining the Minimum Inhibitory Concentration (MIC).[18][19]
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. A resazurin-based assay can be used for colorimetric determination of microbial viability.[18]
Potential Signaling Pathways
Anti-inflammatory Signaling
The anti-inflammatory effects of nicotinic acid derivatives are often mediated through the GPR109A receptor, leading to the inhibition of the NF-κB signaling pathway. This, in turn, reduces the expression of pro-inflammatory cytokines.
Conclusion and Future Directions
While direct experimental evidence for the biological activities of this compound derivatives is currently lacking, the available literature on structurally similar compounds provides a strong rationale for their investigation as potential anticancer, anti-inflammatory, and antimicrobial agents. The synthetic accessibility of this scaffold, coupled with the promising biological profiles of related nicotinic acid and 2-chloropyridine derivatives, makes it an attractive starting point for drug discovery campaigns.
Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in the biological assays detailed in this guide. Elucidation of their precise mechanisms of action and structure-activity relationships will be crucial for the development of novel therapeutic agents based on this promising chemical scaffold.
References
- 1. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 4. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy Ethyl 2,4-dichloro-6-methylnicotinate | 86129-63-7 [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. chembk.com [chembk.com]
- 9. vapourtec.com [vapourtec.com]
- 10. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]
- 12. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxicity Assessment of Organotin(IV) (2-Metoxyethyl) Methyldithiocarbamate Compounds in Human Leukemia Cell Lines – Oriental Journal of Chemistry [orientjchem.org]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-chloro-3-amino-4-methylpyridine from Ethyl 2-chloro-4-methylnicotinate
Application Note: This document provides detailed protocols for the synthesis of 2-chloro-3-amino-4-methylpyridine, a key intermediate in the production of pharmaceuticals like the anti-AIDS drug Nevirapine. The described methods are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The primary route detailed herein involves the conversion of ethyl 2-chloro-4-methylnicotinate to the target amine via a Hofmann rearrangement of the corresponding amide. An alternative pathway involving a Curtius or Schmidt-type rearrangement from the carboxylic acid is also discussed.
Synthetic Strategy Overview
The synthesis of 2-chloro-3-amino-4-methylpyridine from this compound primarily involves two key transformations:
-
Ammonolysis: The starting ester, this compound, is converted to 2-chloro-4-methyl-nicotinamide by reaction with ammonia.
-
Hofmann Rearrangement: The resulting amide undergoes a Hofmann rearrangement to yield the final product, 2-chloro-3-amino-4-methylpyridine.[1]
An alternative approach involves the initial hydrolysis of the ester to 2-chloro-4-methylnicotinic acid, followed by a rearrangement reaction like the Curtius or Schmidt rearrangement to obtain the desired amine.[2][3][4][5]
Experimental Protocols
Method 1: Synthesis via Hofmann Rearrangement
This method is a two-step process starting from this compound.
Step 1: Synthesis of 2-chloro-4-methyl-nicotinamide
This step involves the ammonolysis of the starting ester.
-
Reagents and Materials:
-
Ethyl 2-chloro-4-methyl-nicotinate
-
Ethylene glycol
-
Ammonia gas
-
Water
-
Dichloromethane
-
-
Procedure:
-
In a suitable reaction vessel, combine 48g (0.24 mol) of ethyl 2-chloro-4-methyl-nicotinate and 80g of ethylene glycol.
-
Heat the mixture to 120°C.
-
Bubble ammonia gas through the reaction mixture for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add 20g of water and separate the layers.
-
Extract the aqueous layer three times with 20ml of dichloromethane each time.
-
Combine the organic phases and concentrate under reduced pressure to obtain 2-chloro-4-methyl-nicotinamide.
-
Step 2: Hofmann Rearrangement to 2-chloro-3-amino-4-methylpyridine
This step converts the intermediate amide to the final amine product.
-
Reagents and Materials:
-
2-chloro-4-methyl-nicotinamide (referred to as 2-chloro-3-amido-4-picoline in the source)
-
Sodium hydroxide
-
Bromine
-
Water
-
Methylene chloride
-
-
Procedure:
-
Prepare a solution of sodium hydroxide (8.14 g, 0.224 moles) in 205 mL of water in a stirred reaction vessel and cool to 0°C.[6]
-
Slowly add bromine (34.7 g, 0.204 moles) to the sodium hydroxide solution at 0°C.[6]
-
Add 34.7 g (0.204 moles) of 2-chloro-4-methyl-nicotinamide to the reaction mixture.[6]
-
Warm the mixture to 22°C.[6]
-
Add an additional 66 mL of water and heat the mixture to 70°C for one hour.[6]
-
Cool the reaction mixture to ambient temperature.[6]
-
Extract the product with methylene chloride (60 mL).[6]
-
Remove the methylene chloride by rotary evaporation to yield 2-chloro-3-amino-4-methylpyridine.[6]
-
Method 2: Synthesis via Hydrolysis and Rearrangement
This alternative method proceeds through the carboxylic acid intermediate.
Step 1: Hydrolysis of this compound
-
Reagents and Materials:
-
Ethyl 2-chloro-4-methyl-nicotinate
-
Sodium hydroxide solution (2N)
-
Ethanol
-
Hydrochloric acid (2N)
-
Ether
-
Magnesium sulfate
-
-
Procedure:
-
Reflux a mixture of 21.8 g (0.109 mole) of ethyl 2-chloro-4-methyl-nicotinate and 55 mL of a 2N sodium hydroxide solution in 20 mL of ethanol for 8 hours.[2]
-
Acidify the solution with 2N hydrochloric acid.[2]
-
Extract the product with ether.[2]
-
Dry the organic phase over magnesium sulfate, filter, and concentrate to give 2-chloro-4-methylnicotinic acid.[2]
-
Step 2: Conversion to 2-chloro-3-amino-4-methylpyridine
The resulting carboxylic acid can be converted to the amine via reactions like the Curtius or Schmidt rearrangement.[4][5] These reactions typically involve the formation of an acyl azide intermediate which then rearranges to an isocyanate, followed by hydrolysis to the amine.[7][8][9]
Data Summary
| Parameter | Value | Reference |
| Step 1 (Ammonolysis) | ||
| Starting Material | Ethyl 2-chloro-4-methyl-nicotinate | |
| Molar Amount | 0.24 mol | |
| Product | 2-chloro-4-methyl-nicotinamide | |
| Yield (molar) | 85.0% | |
| Purity | 90.2% | |
| Step 2 (Hofmann Rearrangement) | ||
| Starting Material | 2-chloro-4-methyl-nicotinamide | [6] |
| Molar Amount | 0.204 moles | [6] |
| Product | 2-chloro-3-amino-4-methylpyridine | [6] |
| Yield | Not explicitly stated, but product mass was 24.8 g | [6] |
| Alternative Step 1 (Hydrolysis) | ||
| Starting Material | Ethyl 2-chloro-4-methyl-nicotinate | [2] |
| Molar Amount | 0.109 mole | [2] |
| Product | 2-chloro-4-methylnicotinic acid | [2] |
| Yield | 79% | [2] |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the synthetic pathways described.
Caption: Synthetic routes to 2-chloro-3-amino-4-methylpyridine.
Caption: Key steps of the Hofmann rearrangement.
References
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. US6136982A - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents [patents.google.com]
- 3. WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents [patents.google.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 6. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. Curtius Rearrangement [organic-chemistry.org]
Application Notes and Protocols for the Suzuki Coupling Reaction of Ethyl 2-chloro-4-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl-aryl structures which are prevalent in many pharmaceutical compounds.[1] Ethyl 2-chloro-4-methylnicotinate is a valuable building block, and its functionalization via Suzuki coupling allows for the introduction of a diverse range of aryl and heteroaryl substituents at the 2-position of the pyridine ring.
However, the coupling of 2-chloropyridines, such as this compound, presents a greater challenge compared to their bromide or iodide counterparts due to the strength of the C-Cl bond.[1] This inertness necessitates the use of highly active palladium catalyst systems to facilitate the rate-determining oxidative addition step of the catalytic cycle.[2] This document provides an overview of typical reaction conditions, detailed experimental protocols, and a workflow for the successful Suzuki coupling of this compound with various boronic acids.
Key Reaction Parameters
Successful Suzuki coupling of less reactive aryl chlorides is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system.
-
Catalyst and Ligand: For challenging substrates like 2-chloropyridines, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are often required to achieve high yields.[2] These ligands stabilize the palladium catalyst and promote the difficult oxidative addition step.[2] More traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used, though they may necessitate higher temperatures and longer reaction times.[3]
-
Base: The choice of base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[2] Strong inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective in these couplings.[2]
-
Solvent: The reaction is typically performed in aprotic polar solvents like 1,4-dioxane, toluene, or tetrahydrofuran (THF), often in a biphasic mixture with water.[4] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[5]
-
Temperature: Elevated temperatures, typically in the range of 80-120 °C, are necessary to overcome the activation energy for the cleavage of the C-Cl bond.[4] Microwave-assisted synthesis can be a highly effective alternative for accelerating the reaction.[4]
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the Suzuki coupling of 2-chloropyridine derivatives with arylboronic acids, based on literature precedents for analogous substrates. These serve as a starting point for the optimization of the reaction with this compound.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrate |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (5:1) | 100 | 18 | High | 2-Chloropyridine[1] |
| 2 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (2:1) | 100 | 15 min (µW) | 80 | 2,4-Dichloropyrimidine[3] |
| 3 | Pd₂(dba)₃ (1.5) | t-Bu₃P (3) | K₃PO₄ (3) | Toluene | 80 | 12 | High | Aryl Chlorides[5] |
| 4 | PdCl₂(dppf) (5) | - | K₂CO₃ (3) | DMF/H₂O (4:1) | 90 | 16 | Moderate | 2-Chloropyridine |
Experimental Protocols
Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) as the catalysts and some reagents are air-sensitive.
Protocol 1: High-Activity Catalyst System (Pd/SPhos)
This protocol is adapted from established methods for the coupling of challenging 2-chloropyridines and is recommended for achieving high yields.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (5 mL)
-
Water, degassed (1 mL)
-
Nitrogen or Argon gas
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Septum and needles
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.[1]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-methylnicotinate product.[4]
Protocol 2: Conventional Catalyst System (Pd(PPh₃)₄) with Microwave Irradiation
This protocol utilizes a more conventional catalyst and employs microwave irradiation to accelerate the reaction, which has proven effective for similar heterocyclic systems.[3]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (2 mL)
-
Microwave-safe reaction vessel with a magnetic stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Solvent Addition: Add 1,4-dioxane and water to the vessel.
-
Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature of 100-120 °C for 15-30 minutes.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS after cooling the reaction vessel.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 2-chloro-4-methylnicotinate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the palladium-catalyzed Buchwald-Hartwig amination of ethyl 2-chloro-4-methylnicotinate with various primary amines. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds, which are pivotal in the synthesis of a vast array of pharmaceuticals and biologically active compounds.[1][2] The protocols outlined herein are based on established principles of the Buchwald-Hartwig reaction and provide a starting point for optimization in specific research and development contexts.[3]
Introduction
The Buchwald-Hartwig amination is a powerful cross-coupling reaction that utilizes a palladium catalyst, a phosphine ligand, and a base to couple an aryl or heteroaryl halide with an amine.[1][2] This methodology has largely superseded harsher, traditional methods for C-N bond formation, such as the Ullmann condensation, due to its milder reaction conditions, broader substrate scope, and greater functional group tolerance.[1][4] For this compound, the chloro-substituent at the 2-position of the pyridine ring is an excellent handle for introducing diverse primary amine functionalities, thereby enabling the synthesis of a wide range of substituted nicotinic acid derivatives. These products can serve as key intermediates in drug discovery programs.
General Reaction Scheme
The general transformation involves the coupling of this compound with a primary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Caption: General scheme of the Buchwald-Hartwig amination.
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes key parameters and provides general guidance for the amination of this compound.
| Parameter | Options | General Recommendations and Considerations |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, PEPPSI-IPr, Buchwald Precatalysts (G2, G3, G4) | Buchwald precatalysts are often preferred for their air and moisture stability and high reactivity, allowing for lower catalyst loadings and milder conditions.[5] Pd₂(dba)₃ and Pd(OAc)₂ are also effective but may require in situ reduction to the active Pd(0) species.[6] |
| Ligand | XPhos, SPhos, RuPhos, JohnPhos, BrettPhos, XantPhos | Bulky, electron-rich biaryl phosphine ligands are generally the most effective for the amination of aryl chlorides.[3][5] The choice of ligand can significantly impact reaction efficiency and should be screened for optimal results with a specific primary amine. BrettPhos is particularly well-suited for coupling primary amines.[6] |
| Base | NaOtBu, KOtBu, LiHMDS, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases like sodium or potassium tert-butoxide are commonly used and often lead to faster reactions.[3] For substrates with base-sensitive functional groups, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ may be more suitable, although this may require higher reaction temperatures or longer reaction times.[3][7] |
| Solvent | Toluene, Dioxane, THF, t-BuOH | Anhydrous, aprotic solvents are standard.[3][4] Toluene and dioxane are frequently used due to their ability to dissolve the various reaction components and their relatively high boiling points. |
| Temperature | 80-120 °C | The optimal temperature will depend on the reactivity of the specific primary amine and the chosen catalyst system. Less reactive amines or weaker bases may necessitate higher temperatures to achieve a reasonable reaction rate. |
| Catalyst Loading | 0.5 - 5 mol% | Lower catalyst loadings are generally desirable. Optimization studies can be performed to minimize the amount of palladium used. |
Experimental Protocols
4.1. General Protocol for Buchwald-Hartwig Amination
This protocol provides a general starting point for the amination of this compound with a primary amine. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Primary amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 1.2-2.4 mol%)
-
Base (e.g., NaOtBu, 1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., toluene)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, ligand (if necessary), and base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add this compound and the primary amine to the Schlenk tube.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
4.2. Safety Precautions
-
Palladium catalysts and phosphine ligands should be handled in a fume hood.
-
Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.
-
Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.
Visualizations
Catalytic Cycle
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow
The following diagram outlines the typical workflow for setting up and performing the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Poor quality reagents/solvent | - Use a fresh batch of catalyst or a more active precatalyst.- Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu).- Increase the reaction temperature.- Ensure all reagents are pure and the solvent is anhydrous. |
| Formation of Side Products | - Hydrodehalogenation of the starting material- Dimerization of the starting material or product | - Ensure a strictly inert atmosphere to minimize water.- Screen different ligands and bases.- Lower the reaction temperature. |
| Difficulty in Purification | - Co-elution of product with ligand or byproducts | - Optimize the chromatographic conditions (solvent system, gradient).- Consider a different work-up procedure to remove some impurities before chromatography. |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald Catalysts & Ligands [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Sonogashira Coupling of Ethyl 2-chloro-4-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[4][5] Due to its mild reaction conditions and tolerance of a wide variety of functional groups, the Sonogashira coupling has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][6]
Ethyl 2-chloro-4-methylnicotinate is a valuable building block in medicinal chemistry. The chloro-substituent at the 2-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The Sonogashira coupling of this substrate enables the incorporation of an alkynyl moiety, which can serve as a rigid linker or be further functionalized, making it a key transformation in drug discovery and development.[6][7]
These application notes provide a detailed protocol for the Sonogashira coupling of this compound with a terminal alkyne.
Typical Reaction Conditions
The successful execution of a Sonogashira coupling reaction is dependent on the careful selection of the catalyst, co-catalyst, base, and solvent. The following table summarizes typical conditions for the Sonogashira coupling of related aryl chlorides, which serve as a starting point for the functionalization of this compound.
| Parameter | Typical Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Typically used in 1-5 mol% loading.[8] |
| Copper(I) Co-catalyst | CuI | Essential for the catalytic cycle, typically 1-3 mol%.[8] |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Anhydrous conditions are preferred. |
| Solvent | DMF, THF, Toluene | Anhydrous and degassed solvents are recommended.[8] |
| Temperature | Room temperature to 80 °C | Reaction progress should be monitored. |
| Reaction Time | 4-12 hours | Generally faster than Suzuki or Buchwald-Hartwig reactions.[8] |
Experimental Protocol
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Anhydrous triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.[8]
-
-
Addition of Reagents:
-
Under the inert atmosphere, add anhydrous DMF via syringe, followed by anhydrous triethylamine.
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add the terminal alkyne dropwise to the reaction mixture via syringe.[8]
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or diethyl ether.[7][8]
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
Visualizations
Catalytic Cycle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] The generally accepted mechanism involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the final product.
Caption: Generalized catalytic cycle for the Sonogashira cross-coupling reaction.
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Sonogashira coupling of this compound.
Caption: General experimental workflow for the Sonogashira coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Ethyl 2-chloro-4-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the palladium-catalyzed cross-coupling of Ethyl 2-chloro-4-methylnicotinate, a versatile building block in medicinal chemistry and materials science. The protocols cover four major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] this compound is a valuable substrate, offering a reactive site at the C2 position for the introduction of a wide range of substituents. The electron-withdrawing nature of the ester and the pyridine nitrogen influences the reactivity of the C-Cl bond, making it amenable to various palladium-catalyzed transformations. Careful selection of the palladium catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivity.[2]
General Experimental Workflow
A typical experimental workflow for palladium-catalyzed cross-coupling reactions is outlined below. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the deactivation of the palladium catalyst.[3]
References
Application Notes and Protocols: Ammonolysis of Ethyl 2-chloro-4-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the ammonolysis of ethyl 2-chloro-4-methylnicotinate to synthesize its corresponding amide, 2-chloro-4-methyl-nicotinamide. This reaction is a critical step in the synthesis of various pharmaceutical intermediates.
Introduction
The conversion of esters to amides via ammonolysis is a fundamental transformation in organic synthesis. In the context of pharmaceutical development, the synthesis of 2-chloro-4-methyl-nicotinamide is a key step in the preparation of more complex molecules, including active pharmaceutical ingredients. The protocol outlined below is based on established and reliable methodologies.
Reaction Scheme
The ammonolysis of this compound proceeds via the nucleophilic acyl substitution of the ethoxy group (-OEt) of the ester with an amino group (-NH2) from ammonia.
Caption: General reaction scheme for the ammonolysis.
Experimental Protocol
This section details the materials, equipment, and step-by-step procedure for the synthesis of 2-chloro-4-methyl-nicotinamide.
Materials and Equipment
| Material/Equipment | Specifications |
| Reactants | |
| This compound | 48g (0.24 mol) |
| Ammonia Gas | High purity |
| Solvent | |
| Ethylene Glycol | 80g |
| Dichloromethane | For extraction |
| Water | For workup |
| Apparatus | |
| Reaction Vessel | Suitable for heating and gas introduction |
| Heating Mantle/Oil Bath | |
| Thermometer | |
| Gas Inlet Tube | |
| Condenser | |
| Separatory Funnel | |
| Rotary Evaporator | |
| TLC Plates | For reaction monitoring |
Procedure
-
Reaction Setup : In a suitable reaction vessel, combine 48g (0.24 mol) of ethyl 2-chloro-4-methyl-nicotinate and 80g of ethylene glycol.[1]
-
Reaction Conditions : Heat the mixture to 120°C.[1]
-
Ammonia Gas Introduction : Bubble ammonia gas through the reaction mixture for 24 hours.[1]
-
Reaction Monitoring : The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
Work-up :
-
Isolation : Concentrate the combined organic phases under reduced pressure to obtain the crude product.[1]
-
Purification (if necessary) : The crude 2-chloro-4-methyl-nicotinamide can be further purified by recrystallization or column chromatography if required, although the described procedure yields a product with 90.2% content.[1]
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Data Presentation
The following table summarizes the quantitative data from the experimental protocol.
| Parameter | Value | Reference |
| Reactant: this compound | ||
| Mass | 48 g | [1] |
| Moles | 0.24 mol | [1] |
| Solvent: Ethylene Glycol | ||
| Mass | 80 g | [1] |
| Reaction Conditions | ||
| Temperature | 120 °C | [1] |
| Time | 24 h | [1] |
| Product: 2-chloro-4-methyl-nicotinamide | ||
| Mass Obtained | 34.8 g | [1] |
| Content Purity | 90.2% | [1] |
| Molar Yield | 85.0% | [1] |
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Ammonia gas is corrosive and toxic; handle with appropriate safety measures.
-
Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent; handle with care.
Conclusion
This protocol provides a detailed and reliable method for the ammonolysis of this compound. The procedure is straightforward and results in a high yield of the desired amide product, which is a valuable intermediate for further synthetic applications in drug discovery and development. Careful adherence to the outlined steps and safety precautions is essential for a successful and safe synthesis.
References
Application Note and Protocol: Purification of Ethyl 2-chloro-4-methylnicotinate Derivatives by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chloro-4-methylnicotinate and its derivatives are key intermediates in the synthesis of a variety of pharmaceutical compounds. Their purity is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Column chromatography is a widely used and effective method for the purification of these heterocyclic compounds.[1][2] This application note provides a detailed protocol for the purification of this compound derivatives using silica gel column chromatography.
The protocol outlines the selection of appropriate stationary and mobile phases, sample preparation, column packing, elution, and fraction analysis. Additionally, it provides troubleshooting guidance for common issues encountered during the purification process.
Data Presentation
The following tables summarize typical quantitative data associated with the column chromatography purification of this compound derivatives. These values are representative and may vary depending on the specific derivative, the scale of the reaction, and the precise laboratory conditions.
Table 1: Thin Layer Chromatography (TLC) Optimization
| Parameter | Value/Solvent System | Purpose |
| Stationary Phase | Silica Gel 60 F254 | Visualization of compound and impurities. |
| Mobile Phase | Hexane:Ethyl Acetate (4:1, v/v) | To achieve optimal separation. |
| Target Rf of this compound | 0.2-0.3 | Ensures good separation on the column.[3] |
| Visualization | UV light (254 nm) | Detection of aromatic compounds. |
Table 2: Column Chromatography Parameters
| Parameter | Value | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | High surface area for effective separation. |
| Column Dimensions | Dependent on sample size | Maintain appropriate sample to silica ratio. |
| Sample Loading | Dry loading or minimal solvent | Prevents band broadening. |
| Mobile Phase (Elution) | Gradient: Hexane to Hexane:Ethyl Acetate | Gradual increase in polarity for elution. |
Table 3: Typical Purification Outcome
| Parameter | Value |
| Sample Load | 1 g crude material per 50 g silica gel |
| Elution Volume | 500 mL - 1 L |
| Yield of Pure Fraction | 85-95% |
| Purity (by HPLC) | >98% |
| Typical Impurities Removed | Starting materials, side-products |
Experimental Protocols
This section details the step-by-step methodology for the purification of this compound derivatives.
Materials and Reagents
-
Crude this compound derivative
-
Silica Gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (DCM, for sample loading)
-
TLC plates (Silica Gel 60 F254)
-
Glass chromatography column
-
Fraction collection tubes
-
Rotary evaporator
Thin Layer Chromatography (TLC) for Method Development
Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC.
-
Plate Preparation : On a silica gel TLC plate, lightly draw a baseline with a pencil approximately 1 cm from the bottom.[3]
-
Spotting : Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline.[3]
-
Development : Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate (start with a 9:1 ratio). Ensure the solvent level is below the baseline.[3]
-
Optimization : Adjust the ratio of hexane to ethyl acetate until the desired compound has a retention factor (Rf) of 0.2-0.3.[3] A higher proportion of ethyl acetate will increase the polarity of the mobile phase and result in a higher Rf value.
-
Visualization : After development, visualize the spots under a UV lamp (254 nm).[3]
Column Chromatography Procedure
-
Column Packing :
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% hexane or 95:5 hexane:ethyl acetate).[3][4]
-
Pour the slurry into the chromatography column and allow the silica to settle, creating a uniform and crack-free bed.[3]
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
-
Sample Loading :
-
Dry Loading (Recommended) : Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column. This technique can improve resolution.[4]
-
Wet Loading : Dissolve the crude product in the smallest possible volume of the initial mobile phase and carefully pipette it onto the top of the column.
-
-
Elution :
-
Begin eluting with the low-polarity mobile phase determined from the TLC analysis.[3]
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A typical gradient might be:
-
100% Hexane (2 column volumes)
-
95:5 Hexane:Ethyl Acetate (4 column volumes)
-
90:10 Hexane:Ethyl Acetate (until the product elutes)
-
-
Maintain a constant flow rate throughout the elution process.
-
-
Fraction Collection and Analysis :
-
Solvent Removal :
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.[3]
-
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the purification process.
References
Application Notes and Protocols for the Purification of Ethyl 2-chloro-4-methylnicotinate via Recrystallization
Introduction
Ethyl 2-chloro-4-methylnicotinate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the purification of this compound using recrystallization techniques. The methodologies outlined are intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Compound Information:
| Property | Value |
| IUPAC Name | Ethyl 2-chloro-4-methylpyridine-3-carboxylate |
| CAS Number | 50840-02-3 |
| Molecular Formula | C₉H₁₀ClNO₂ |
| Molecular Weight | 199.63 g/mol |
| Appearance | Off-white to pale yellow solid |
| Predicted Boiling Point | 274.7 ± 35.0 °C[1] |
Recrystallization Solvent Selection
The choice of solvent is critical for effective recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on the structural characteristics of this compound (an aromatic ester), and data from related compounds, several solvent systems have been evaluated. A related compound, ethyl 2,4-dichloro-6-methylnicotinate, exhibits good solubility in organic solvents such as methanol, THF, dichloromethane, ethyl acetate, and chloroform, with poor solubility in water[2].
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | Insoluble | Insoluble | Poor (useful as an anti-solvent) |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Isopropanol | Sparingly Soluble | Soluble | Good |
| Hexane | Poorly Soluble | Sparingly Soluble | Fair (may require large volumes) |
| Ethyl Acetate | Soluble | Very Soluble | Poor (high solubility at low temp) |
| Toluene | Sparingly Soluble | Soluble | Good |
| Acetone | Soluble | Very Soluble | Poor (high solubility at low temp) |
| Dichloromethane | Very Soluble | N/A (low boiling point) | Poor |
Based on these preliminary assessments, ethanol, isopropanol, and toluene are promising single-solvent systems. A mixed-solvent system of ethyl acetate/hexane also presents a viable option.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization using Ethanol
This protocol details the purification of crude this compound using ethanol as the recrystallization solvent.
Materials:
-
Crude this compound
-
95% Ethanol
-
Erlanmeyer flask
-
Heating mantle with magnetic stirrer
-
Condenser
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
-
Drying oven
Procedure:
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of 95% ethanol (approximately 30-40 mL) to the flask.
-
Gently heat the mixture to reflux with continuous stirring.
-
Gradually add more ethanol in small portions until the solid completely dissolves. Note the total volume of solvent used.
-
Once a clear solution is obtained, remove the flask from the heat source and allow it to cool slowly to room temperature.
-
As the solution cools, crystals of purified this compound will begin to form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold 95% ethanol (approximately 10 mL) to remove any remaining impurities.
-
Dry the purified crystals in a vacuum oven at 40-50°C to a constant weight.
Table 2: Expected Yield and Purity for Protocol 1
| Parameter | Before Recrystallization | After Recrystallization |
| Weight | 10.0 g | 8.5 - 9.2 g |
| Purity (by HPLC) | ~95% | >99.5% |
| Yield | N/A | 85 - 92% |
| Appearance | Off-white to pale yellow solid | White crystalline solid |
Protocol 2: Mixed-Solvent Recrystallization using Ethyl Acetate and Hexane
This protocol is suitable for instances where a single solvent does not provide optimal results.
Materials:
-
Crude this compound
-
Ethyl Acetate
-
Hexane
-
Erlanmeyer flask
-
Heating mantle with magnetic stirrer
-
Condenser
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
-
Drying oven
Procedure:
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar.
-
Add the minimum volume of hot ethyl acetate required to just dissolve the solid.
-
While the solution is still hot, slowly add hexane dropwise until the solution becomes slightly turbid (cloudy).
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Induce crystallization by scratching the inside of the flask with a glass rod if necessary.
-
Once at room temperature, cool the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold ethyl acetate/hexane mixture (e.g., 1:3 v/v).
-
Dry the purified product in a vacuum oven at 40-50°C.
Table 3: Expected Yield and Purity for Protocol 2
| Parameter | Before Recrystallization | After Recrystallization |
| Weight | 10.0 g | 8.2 - 9.0 g |
| Purity (by HPLC) | ~95% | >99.0% |
| Yield | N/A | 82 - 90% |
| Appearance | Off-white to pale yellow solid | White crystalline solid |
Visualized Workflows
The following diagrams illustrate the logical steps of the recrystallization processes.
References
Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 2-chloro-4-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes, scale-up considerations, and detailed protocols for the preparation of Ethyl 2-chloro-4-methylnicotinate. This key intermediate is valuable in the synthesis of various pharmaceutical and agrochemical compounds. The following information is intended to guide researchers and process chemists in transitioning from laboratory-scale synthesis to pilot and manufacturing-scale production.
Synthetic Pathway Overview
The synthesis of this compound can be approached through several routes. A common and industrially relevant pathway involves a multi-step sequence starting from readily available materials like ethyl cyanoacetate and acetone. This route proceeds through the formation of a substituted pyridine ring, followed by chlorination and esterification.
A plausible synthetic route involves the cyclization of a condensation product from ethyl cyanoacetate and acetone with an appropriate reagent to form the 4-methyl-2-hydroxynicotinonitrile, which is then hydrolyzed to the corresponding nicotinic acid, chlorinated, and finally esterified. A more direct approach described in patent literature involves the cyclization of a conjugated enamine, formed from the condensation product of ethyl cyanoacetate and acetone with N,N-dimethylformamide dimethyl acetal, using hydrochloric acid and ethanol to directly yield Ethyl 2-chloro-4-methyl-nicotinate.[1]
Reaction Pathway Diagram
Caption: Synthetic pathway for this compound.
Scale-Up Considerations
Transitioning the synthesis of this compound from the laboratory to a larger scale introduces several challenges that must be carefully managed to ensure safety, efficiency, and product quality.
| Parameter | Laboratory Scale | Scale-Up Considerations & Challenges |
| Reagent Handling | Small quantities, manual addition. | Bulk handling of flammable solvents and corrosive reagents (e.g., HCl). Requires closed systems, pumps, and appropriate personal protective equipment (PPE). |
| Reaction Control | Glassware with magnetic stirring, easy temperature control. | Jacketed reactors with overhead stirring are necessary for efficient mixing and heat transfer. Potential for exothermic reactions requires careful monitoring and robust cooling systems. |
| Work-up & Isolation | Separatory funnel extractions, small-scale filtration. | Large-scale liquid-liquid extraction requires specialized equipment. Filtration of large quantities of solids may necessitate centrifuges or filter presses. |
| Purification | Column chromatography is common. | Column chromatography is often not economically viable at large scales. Distillation, crystallization, and recrystallization are preferred methods for purification. |
| By-product & Waste | Small volumes of waste, easily managed. | Significant volumes of aqueous and organic waste are generated, requiring a comprehensive waste management and solvent recycling strategy. |
| Safety | Standard laboratory safety protocols. | A thorough process hazard analysis (PHA) is critical. Potential hazards include runaway reactions, pressure build-up, and handling of toxic materials. |
Experimental Protocols
The following protocols are based on established chemical principles and analogous transformations of similar nicotinic acid derivatives. These should be adapted and optimized for specific equipment and scale.
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented procedure for the synthesis of a key intermediate for an anti-AIDS medicament.[1]
Materials:
-
Condensation product of ethyl cyanoacetate and acetone
-
N,N-dimethylformamide dimethyl acetal
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Dichloromethane
-
Water
-
Sodium Bicarbonate
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and condenser
-
Addition funnel
-
Receiving vessels
-
pH meter
-
Liquid-liquid extraction setup
-
Rotary evaporator or other solvent removal system
Procedure:
-
Formation of Conjugated Enamine:
-
Charge the reactor with the condensation product of ethyl cyanoacetate and acetone.
-
Under an inert atmosphere, add N,N-dimethylformamide dimethyl acetal. The reaction is typically performed at a controlled temperature.
-
-
Cyclization:
-
To the resulting conjugated enamine, add ethanol.
-
Carefully add concentrated hydrochloric acid. This step is often exothermic and requires controlled addition and cooling to maintain the desired reaction temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC, or TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate to a pH of 7-8.
-
Extract the product into an organic solvent such as dichloromethane.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Protocol 2: Purification by Vacuum Distillation
For large-scale operations, vacuum distillation is a more practical purification method than chromatography.
Equipment:
-
Short-path distillation apparatus or wiped-film evaporator suitable for the intended scale
-
Vacuum pump
-
Heating mantle or oil bath
-
Cold trap
Procedure:
-
Set up the distillation apparatus.
-
Charge the distillation flask with the crude this compound.
-
Apply vacuum and gradually heat the flask.
-
Collect the fractions at the appropriate boiling point and vacuum level. The boiling point of this compound is predicted to be around 274.7 °C at atmospheric pressure, so a high vacuum will be required to distill it at a reasonable temperature.
-
Analyze the purity of the collected fractions.
Data Presentation
The following tables summarize key quantitative data for the synthesis. Note that yields and purity are highly dependent on the specific reaction conditions and scale.
Table 1: Reactant Quantities and Reaction Conditions
| Reactant / Parameter | Molar Ratio (relative to starting material) | Typical Conditions |
| Conjugated Enamine | 1.0 | - |
| Hydrochloric Acid | Catalytic to Stoichiometric | Dependent on specific process |
| Ethanol | Solvent | Reflux |
| Reaction Temperature | - | 50 - 80 °C |
| Reaction Time | - | 4 - 24 hours |
Table 2: Product Specifications
| Parameter | Value |
| Molecular Formula | C9H10ClNO2 |
| Molecular Weight | 199.63 g/mol |
| Appearance | Expected to be a liquid or low-melting solid |
| Purity (Post-distillation) | >98% (target) |
| Yield | 70-90% (target) |
Workflow and Logic Diagrams
Scale-Up Synthesis Workflow
Caption: General workflow for scaling up a chemical synthesis.
Critical Process Parameters and Safety Logic
Caption: Key parameters influencing safety and quality.
Safety Considerations
The synthesis of this compound involves hazardous materials and potentially energetic reactions. A thorough safety review is essential before commencing any scale-up activities.
-
Reagents: Handle concentrated hydrochloric acid and flammable organic solvents with appropriate engineering controls and PPE.
-
Exotherms: The cyclization step may be exothermic. Ensure the cooling capacity of the reactor is sufficient to control the reaction temperature.
-
Pressure: Reactions involving heating solvents can generate pressure. Ensure the reactor is properly vented.
-
Waste Disposal: Neutralize acidic and basic waste streams before disposal. Dispose of organic waste in accordance with local regulations.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with Ethyl 2-chloro-4-methylnicotinate
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing Suzuki-Miyaura cross-coupling reactions involving Ethyl 2-chloro-4-methylnicotinate. This electron-deficient and sterically hindered substrate can present unique challenges, and this guide provides targeted solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki reaction with this compound failing or giving low yields?
Low or no yield is a common issue when working with challenging substrates like this compound. Several factors can contribute to this outcome:
-
High Strength of the C-Cl Bond: The carbon-chlorine bond in your substrate is strong and requires a highly active catalyst for efficient oxidative addition, which is often the rate-limiting step in the catalytic cycle.[1]
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation and ultimately slowing down or halting the reaction.[2][3]
-
Steric Hindrance: The presence of the methyl group at the 4-position and the ethyl ester at the 3-position can sterically hinder the approach of the palladium catalyst to the C-Cl bond.
-
Sub-optimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for the success of this reaction and may require careful optimization.[4]
Q2: What are the common side reactions I should be aware of?
Several side reactions can compete with the desired cross-coupling, leading to a complex mixture of products and reduced yield:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, which gets replaced by a C-H bond. This side reaction is often promoted by the presence of water, high temperatures, and certain bases.[2]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often exacerbated by the presence of oxygen in the reaction mixture.
-
Dehalogenation: The chloro group on your starting material can be replaced by a hydrogen atom, leading to the formation of Ethyl 4-methylnicotinate.
Q3: How can I improve the yield of my reaction?
Improving the yield requires a systematic approach to optimizing the reaction conditions. Consider the following strategies:
-
Catalyst and Ligand Selection: For electron-deficient and sterically hindered aryl chlorides, standard catalysts like Pd(PPh₃)₄ may not be effective. Switching to more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands, can significantly improve yields.[2]
-
Base Selection: The base plays a crucial role in the transmetalation step. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for challenging couplings.[2]
-
Solvent Choice: Aprotic polar solvents like dioxane, toluene, or DMF, often in a mixture with water, are commonly used. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic intermediates.[4][5]
-
Temperature: Higher reaction temperatures (typically 80-120 °C) are often required to overcome the activation energy for the oxidative addition of the C-Cl bond.[4] Microwave heating can also be an effective strategy to accelerate the reaction.[6]
-
Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst.[2]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during Suzuki reactions with this compound.
Problem: Low to No Product Formation
This is the most frequent issue. The following workflow can help identify the root cause.
Caption: Troubleshooting workflow for low or no product formation.
Problem: Significant Side Product Formation
The presence of major side products indicates that alternative reaction pathways are competing with the desired Suzuki coupling.
Caption: Troubleshooting guide for common side reactions.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from studies on analogous chloropyridine substrates to guide your optimization process.
Table 1: Effect of Base on Suzuki Coupling Yield
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K₃PO₄ | 1,4-Dioxane/H₂O | 95 | 12 | 75-95 | [5] |
| K₂CO₃ | 1,4-Dioxane/H₂O | 95 | 12 | Moderate | [5] |
| Cs₂CO₃ | Toluene | 100 | 16 | High | [2] |
| Na₂CO₃ | DMF/H₂O | 120-150 (MW) | 0.25-1 | Good | [3] |
Table 2: Effect of Catalyst System on Suzuki Coupling Yield
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 95 | 75-95 | [5] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | High | [2] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | High | [2] |
| PdCl₂(dppf) | - | Na₂CO₃ | DMF/H₂O | 120-150 (MW) | Good | [3] |
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki coupling of this compound. This should be considered a starting point, and optimization may be necessary for your specific boronic acid.
Protocol 1: Conventional Heating
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[2]
-
Add the palladium catalyst under the inert atmosphere.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 95-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[5]
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., DMF/H₂O, 4:1)
Procedure:
-
In a microwave reaction vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Add the degassed solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120-150 °C for 15-60 minutes.[3]
-
After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Perform a standard aqueous work-up as described in Protocol 1.
-
Purify the product by flash column chromatography.
Visualization of Key Processes
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
Caption: A generalized experimental workflow for Suzuki coupling.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Nucle-ophilic Substitution on Ethyl 2-chloro-4-methylnicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for nucleophilic substitution on Ethyl 2-chloro-4-methylnicotinate.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for nucleophilic substitution on this compound?
A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring is an electron-deficient aromatic system, and this electron deficiency is enhanced by the electron-withdrawing effects of the nitrogen atom and the ethyl ester group at the 3-position. This electronic arrangement makes the carbon atom at the 2-position, which is bonded to the chlorine atom, susceptible to attack by a nucleophile. The reaction typically involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, followed by the departure of the chloride leaving group to restore aromaticity.[1][2]
Q2: Why is the 2-position reactive towards nucleophilic attack?
A2: In the pyridine ring, the positions ortho and para (2- and 4-positions) to the nitrogen atom are the most electron-deficient due to the nitrogen's electron-withdrawing inductive and mesomeric effects.[1] This makes the 2-position of this compound an electrophilic site, facilitating the attack by nucleophiles.
Q3: What are some common nucleophiles used in this reaction?
A3: A variety of nucleophiles can be used, with primary and secondary amines being particularly common for the synthesis of 2-amino-4-methylnicotinate derivatives.[2] Other potential nucleophiles include alkoxides, thiophenols, and ammonia.[3]
Q4: Can the product of the initial substitution react further?
A4: Yes, this is a potential side reaction. The primary or secondary amine product formed can sometimes act as a nucleophile itself and react with another molecule of this compound, leading to the formation of a disubstituted byproduct. This is more likely if the product amine is more nucleophilic than the starting amine.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Steps |
| Insufficiently activated substrate | The pyridine ring's electron deficiency is crucial. Ensure the starting material is pure. The presence of electron-donating impurities could deactivate the ring. |
| Poor nucleophile | The nucleophilicity of the amine is important. Amines with bulky substituents near the nitrogen atom may react slower due to steric hindrance. Consider using a stronger, less hindered amine if possible. |
| Low reaction temperature | SNAr reactions often require heating to overcome the activation energy barrier associated with the temporary loss of aromaticity.[2] Gradually increase the reaction temperature, monitoring for product formation and decomposition. |
| Inappropriate solvent | Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cationic species and do not interfere with the nucleophile. |
| No or incorrect base | If the nucleophile is a primary or secondary amine, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) is often required to neutralize the HCl generated during the reaction. The absence of a base can lead to the protonation of the nucleophile, rendering it inactive. |
Issue 2: Low Product Yield with Significant Starting Material Remaining
| Potential Cause | Troubleshooting Steps |
| Reaction has not reached completion | Extend the reaction time and monitor the progress by TLC or LC-MS. |
| Equilibrium issue | If the reaction is reversible, consider using an excess of the nucleophile to shift the equilibrium towards the product side. |
| Product inhibition | The product formed might be inhibiting the reaction. This is less common but can be investigated by adding a small amount of the product to the initial reaction mixture to see if it slows down the rate. |
Issue 3: Formation of Multiple Products/Side Reactions
| Potential Cause | Troubleshooting Steps |
| Over-alkylation/Disubstitution | The amine product can react with the starting material. To minimize this, use a larger excess of the starting amine nucleophile. Alternatively, add the this compound slowly to the solution of the amine. |
| Reaction with the ester group | Strong nucleophiles, especially under harsh conditions, might react with the ethyl ester group (e.g., aminolysis). Use milder reaction conditions (lower temperature, shorter reaction time) if this is observed. |
| Decomposition of starting material or product | High temperatures can lead to decomposition. Run the reaction at the lowest effective temperature. Consider performing a stability test of your starting material and product under the reaction conditions. |
Quantitative Data
The following table summarizes typical reaction conditions and yields for nucleophilic aromatic substitution on chloropyridine derivatives, which can serve as a starting point for optimizing the reaction of this compound.
| Nucleophile | Solvent | Temperature (°C) | Base | Time (h) | Yield (%) | Reference |
| Ammonia (gas) | Ethylene Glycol | 120 | - | 24 | 85 (as amide) | [3] |
| Methylamine | Ethanol | Reflux (~78) | - | 2-6 | Good (qualitative) | [4] |
| Aniline | Toluene/Dioxane | 80-120 | Cs₂CO₃, K₃PO₄ | 4-24 | Varies | [1] |
| Piperidine | Toluene/Dioxane | 80-120 | Cs₂CO₃, K₃PO₄ | 4-24 | Varies | [1] |
| Phenol | DMF/DMSO | 80-150 | K₂CO₃, Cs₂CO₃ | Varies | Varies | [1] |
Note: The yields for aniline, piperidine, and phenol are based on generalized protocols for a similar substrate and may require optimization for this compound.
Experimental Protocols
Protocol 1: General Procedure for Reaction with a Primary/Secondary Amine
This protocol is a general starting point and may require optimization for specific amines.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, piperidine)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)
-
Non-nucleophilic base (e.g., triethylamine or potassium carbonate)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the amine nucleophile (1.2 - 2.0 eq) to the solution.
-
Add the non-nucleophilic base (1.5 - 2.5 eq).
-
Heat the reaction mixture to the desired temperature (start with 80-100 °C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Ammonolysis to form 2-chloro-4-methyl-nicotinamide (as a reference)
This protocol is based on a patented procedure.[3]
Materials:
-
This compound
-
Ethylene glycol
-
Ammonia gas
-
Dichloromethane
-
Water
Procedure:
-
In a reaction vessel, combine this compound (0.24 mol) and ethylene glycol (80g).
-
Heat the mixture to 120 °C.
-
Bubble ammonia gas through the reaction mixture for 24 hours.
-
Monitor the reaction endpoint by TLC.
-
After completion, cool the reaction to room temperature.
-
Add water (20g) and separate the layers.
-
Extract the aqueous layer with dichloromethane (3 x 20ml).
-
Combine the organic phases and concentrate to obtain 2-chloro-4-methyl-nicotinamide. (Reported yield: 85%).[3]
Visualizations
Caption: General mechanism for the SNAr reaction.
Caption: A logical workflow for troubleshooting low reaction yields.
References
Technical Support Center: Synthesis of Ethyl 2-chloro-4-methylnicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Ethyl 2-chloro-4-methylnicotinate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of starting material, Ethyl 2-hydroxy-4-methylnicotinate, in my final product. What could be the cause?
A1: This issue typically arises from incomplete chlorination. Several factors could be contributing to this:
-
Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent (e.g., phosphorus oxychloride - POCl₃) is crucial. Ensure you are using a sufficient excess of the reagent.
-
Low Reaction Temperature: The conversion of the hydroxyl group to a chloro group often requires elevated temperatures. Ensure your reaction is maintained at the optimal temperature as specified in your protocol.
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Presence of Moisture: Water can react with the chlorinating agent, reducing its effectiveness. Ensure all your reagents and glassware are thoroughly dried before starting the reaction.[1]
Troubleshooting Steps:
-
Increase the molar ratio of the chlorinating agent to the starting material.
-
Gradually increase the reaction temperature while carefully monitoring for any signs of decomposition.
-
Extend the reaction time and monitor for the disappearance of the starting material spot/peak.
-
Use freshly distilled chlorinating agents and oven-dried glassware.
Q2: My reaction yield is consistently low, even after complete consumption of the starting material. What are the potential reasons?
A2: Low yields can be attributed to several factors, including the formation of side products and issues during the work-up and purification steps.
-
Side Product Formation: Undesired side reactions can consume your starting material or intermediate products, leading to a lower yield of the desired product.
-
Hydrolysis during Work-up: The chloro-substituted pyridine ring is susceptible to hydrolysis back to the hydroxy derivative, especially in the presence of water and under acidic or basic conditions during the work-up.[2]
-
Product Loss during Extraction/Purification: The product may have some solubility in the aqueous phase, leading to losses during extraction. Additionally, improper selection of the stationary or mobile phase during column chromatography can result in poor separation and loss of product.
Troubleshooting Steps:
-
Analyze the crude reaction mixture by LC-MS or Gas Chromatography-Mass Spectrometry (GC-MS) to identify any potential side products.
-
During the work-up, neutralize the reaction mixture carefully with a mild base (e.g., sodium bicarbonate solution) and perform extractions quickly at a low temperature to minimize hydrolysis.[2]
-
Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product.
-
Optimize your purification method. For column chromatography, a gradual solvent gradient may be necessary to achieve good separation from impurities.
Q3: I am observing an unknown impurity with a similar mass to my product in the mass spectrum. What could it be?
A3: An impurity with a similar mass could be a positional isomer. Depending on the synthetic route, there is a possibility of forming other chlorinated isomers. For instance, if the starting material allows for it, chlorination might occur at a different position on the pyridine ring.
Another possibility, though less common for this specific molecule, is the formation of a dimer or other condensation products, especially at high temperatures.
Troubleshooting Steps:
-
Use analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of your main product and identify the structure of the impurity.
-
Re-evaluate your synthetic strategy to ensure high regioselectivity.
-
Optimize the reaction conditions (e.g., temperature, catalyst) to minimize the formation of isomeric byproducts.
Potential Side Products and Mitigation Strategies
| Side Product | Plausible Cause | Mitigation Strategy |
| Ethyl 2-hydroxy-4-methylnicotinate | Incomplete chlorination. | Increase the amount of chlorinating agent, reaction time, or temperature. Ensure anhydrous conditions. |
| 2-Chloro-4-methylnicotinic acid | Hydrolysis of the ethyl ester group. | Use milder reaction conditions. During work-up, avoid strong acids or bases and prolonged exposure to water. |
| Over-chlorinated species | Harsh reaction conditions (high temperature or prolonged reaction time). | Carefully control the reaction temperature and time. Use a less reactive chlorinating agent if possible. |
| Polymeric materials | High reaction temperatures leading to decomposition and polymerization. | Maintain a consistent and optimal reaction temperature. Use a solvent to ensure homogeneous reaction conditions. |
Experimental Protocols
Synthesis of this compound from Ethyl 2-hydroxy-4-methylnicotinate
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
Ethyl 2-hydroxy-4-methylnicotinate
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (optional, as a base)[3]
-
Dichloromethane (DCM) or another suitable inert solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add Ethyl 2-hydroxy-4-methylnicotinate and a suitable inert solvent like dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add phosphorus oxychloride (typically 2-3 equivalents) to the stirred solution. If using a base like triethylamine, it can be added at this stage.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution to neutralize the excess POCl₃ and acid.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Catalyst Deactivation in Cross-Coupling of Ethyl 2-chloro-4-methylnicotinate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during the Suzuki-Miyaura cross-coupling of Ethyl 2-chloro-4-methylnicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common visual indicators of catalyst deactivation in this reaction?
A1: The most prominent visual cue of catalyst deactivation is the formation of a black precipitate, commonly known as palladium black.[1] This indicates the aggregation of the active Pd(0) catalyst into an inactive state.[2] A color change of the reaction mixture from a homogeneous solution to a suspension with black particles is a clear sign that the catalyst is no longer effectively participating in the catalytic cycle.
Q2: Why is the cross-coupling of this compound particularly challenging?
A2: The cross-coupling of this compound presents several challenges. As a chloropyridine derivative, it is inherently less reactive than its bromo or iodo counterparts due to the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step in the catalytic cycle more difficult.[3] Additionally, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, forming stable, inactive complexes that inhibit the reaction.[4]
Q3: How does the choice of phosphine ligand impact catalyst stability and reaction outcome?
A3: The phosphine ligand is crucial for stabilizing the active Pd(0) catalytic species and preventing its aggregation into palladium black.[5] For challenging substrates like this compound, bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), are highly recommended.[4] These ligands promote the difficult oxidative addition of the C-Cl bond and sterically shield the palladium center from inhibitory coordination by the pyridine nitrogen.[4] An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.[6]
Q4: Can the base and solvent choice contribute to catalyst deactivation?
A4: Yes, the base and solvent are critical factors in maintaining catalyst stability.[6]
-
Base: While a strong base is necessary to activate the boronic acid for the transmetalation step, an overly strong or poorly soluble base can lead to side reactions and catalyst degradation.[3][6] For Suzuki reactions with chloropyridines, potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices.[3][4]
-
Solvent: The solvent must be anhydrous and thoroughly deoxygenated to prevent the oxidation of the active Pd(0) catalyst.[6] Common choices include toluene, dioxane, and THF, often in a mixture with water to aid in dissolving the inorganic base.[3]
Q5: What are the main side reactions that compete with the desired cross-coupling?
A5: The two most common side reactions are:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond. This is often caused by the presence of water, high temperatures, or certain bases.[3]
-
Homocoupling: This side reaction leads to the formation of a biaryl species from the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen.[3]
Troubleshooting Guide
This guide provides specific solutions to common problems encountered during the Suzuki-Miyaura cross-coupling of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Catalyst Inhibition: The pyridine nitrogen is coordinating to the palladium center.[4]2. Ineffective Oxidative Addition: The C-Cl bond is not being activated.[3]3. Catalyst Deactivation: The active Pd(0) species is precipitating as palladium black.[1]4. Ineffective Base: The boronic acid is not being activated for transmetalation.[3] | 1. Switch to a more active catalyst system with bulky, electron-rich ligands (e.g., Pd(OAc)₂ with SPhos or XPhos) or an N-heterocyclic carbene (NHC) ligand.[4]2. Increase the reaction temperature in increments (e.g., from 80 °C to 100-120 °C), but monitor for increased byproduct formation.[4]3. Ensure rigorous degassing of all solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen).[6]4. Screen different strong, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[3] |
| Formation of Palladium Black | 1. Oxygen in the System: The active Pd(0) catalyst is being oxidized.[6]2. Insufficient Ligand: The palladium center is not adequately stabilized.[6]3. High Reaction Temperature: The catalyst is thermally decomposing.[6] | 1. Thoroughly degas all solvents and reagents by sparging with an inert gas. Ensure all glassware is properly dried and the reaction is set up under a positive pressure of inert gas.[6]2. Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or slightly higher).[6]3. Attempt the reaction at a lower temperature to see if catalyst decomposition is reduced.[6] |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the homocoupling reaction.[3]2. Inefficient Precatalyst Reduction: If using a Pd(II) precatalyst, its reduction to the active Pd(0) may be slow, leading to Pd(II)-mediated homocoupling. | 1. Ensure a strictly oxygen-free environment through rigorous degassing.[3]2. Consider using a Pd(0) source directly (e.g., Pd₂(dba)₃) or a more efficient precatalyst system. |
| Protodeboronation of Boronic Acid | 1. Presence of Water: Excess water can lead to the hydrolysis of the C-B bond.[3]2. Inappropriate Base: Some bases can promote protodeboronation. | 1. Use anhydrous solvents and reagents. If a water co-solvent is necessary, minimize the amount used.2. Consider using a milder base like potassium fluoride (KF).3. Switch from a boronic acid to a more stable boronic ester (e.g., a pinacol ester).[3] |
Data Presentation
The following tables summarize recommended catalyst systems and general reaction conditions for the Suzuki-Miyaura coupling of challenging heteroaryl chlorides. Note that optimal conditions for this compound may require specific optimization.
Table 1: Recommended Catalytic Systems for Suzuki Coupling of Chloropyridines
| Palladium Source | Ligand | Typical Loading | Key Advantages |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, or other Buchwald-type ligands | 1-4 mol% Pd, 2-8 mol% Ligand | Excellent for electron-deficient and sterically hindered heteroaryl chlorides; the bulky, electron-rich ligand promotes oxidative addition and prevents catalyst deactivation.[4] |
| Pd(PEPPSI)-IPr | (NHC Ligand) | 1-3 mol% | Highly active for the C4-selective coupling of dichloropyridines and effective for other challenging chloropyridines.[7] |
| Pd(PPh₃)₄ | (None) | 2-5 mol% | A common, commercially available Pd(0) source; however, it may be less effective for unreactive chlorides like this compound.[4] |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-3 mol% Pd, 2-6 mol% Ligand | A robust system for the coupling of various aryl chlorides.[8] |
Table 2: General Reaction Parameters for Optimization
| Parameter | Recommended Starting Conditions | Range for Optimization |
| Solvent | Dioxane/Water (e.g., 4:1) | Toluene/Water, THF/Water, Anhydrous Dioxane or Toluene |
| Base | K₃PO₄ (2-3 equivalents) | Cs₂CO₃, K₂CO₃, KF |
| Temperature | 100 °C | 80 - 120 °C |
| Concentration | 0.1 - 0.5 M | 0.05 - 1.0 M |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and should be optimized for the specific boronic acid being used.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Then, add the degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 2–24 hours).[3]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Protocol 2: Analysis of Deactivated Catalyst (Palladium Black)
-
Sample Collection: Once the reaction has stalled and palladium black has formed, allow the precipitate to settle. Carefully remove the supernatant liquid via cannula filtration under an inert atmosphere.
-
Washing: Wash the remaining black solid with the reaction solvent (e.g., toluene) and then with a more volatile solvent (e.g., hexane) to remove any residual organic compounds. Dry the solid under vacuum.
-
Characterization: The collected solid can be analyzed by techniques such as X-ray Photoelectron Spectroscopy (XPS) to determine the oxidation state of the palladium or by Transmission Electron Microscopy (TEM) to observe the morphology of the aggregates. Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can be used to quantify the amount of palladium that has precipitated.
Mandatory Visualizations
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.
Caption: Common catalyst deactivation pathways from the active Pd(0) species.
Caption: A systematic workflow for troubleshooting low-yield reactions.
References
- 1. reddit.com [reddit.com]
- 2. Computer vision for non-contact monitoring of catalyst degradation and product formation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
Improving the regioselectivity of reactions with Ethyl 2-chloro-4-methylnicotinate
Welcome to the technical support center for Ethyl 2-chloro-4-methylnicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the regioselectivity of reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has several potential reactive sites. The pyridine ring is electron-deficient due to the nitrogen atom and the electron-withdrawing ethyl ester group, making it susceptible to certain reactions.[1][2] The key sites for functionalization are:
-
C2-Position: The carbon atom bonded to the chlorine is highly activated towards nucleophilic aromatic substitution (SNAr) and is the primary site for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.
-
C5 and C6 Positions: These C-H bonds can be susceptible to functionalization via directed metalation or transition-metal-catalyzed C-H activation, although this is often more challenging than reacting at the C2-Cl position.[1][3]
Q2: What is regioselectivity and why is it important for this molecule?
A2: Regioselectivity is the preference for a chemical reaction to occur at one specific position or region of a molecule over other possible positions. For this compound, achieving high regioselectivity is crucial for synthesizing a specific desired isomer, which is a common requirement in pharmaceutical development to ensure the final compound has the correct structure and biological activity.
Q3: Which factors generally control the regioselectivity in reactions of substituted pyridines?
A3: Several factors govern regioselectivity in pyridine functionalization:
-
Electronic Effects: Electron-withdrawing groups (like the ester on this molecule) activate the ring for nucleophilic attack and can direct incoming groups to specific positions.[2][4]
-
Steric Hindrance: Bulky substituents near a reactive site can block or hinder the approach of reagents, favoring reaction at a less sterically crowded position.
-
Directing Groups: Existing functional groups can direct new substituents to specific locations, such as ortho-metalation directing groups.[5]
-
Catalyst and Ligand Choice: In transition-metal-catalyzed reactions, the size and electronic properties of the catalyst and its ligands play a critical role in determining which site the catalyst will interact with.[5][6]
-
Reaction Conditions: Temperature, solvent, and the choice of base can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[5][7]
Troubleshooting Guide: Common Regioselectivity Issues
This guide addresses specific problems you may encounter during your experiments.
Problem 1: Poor regioselectivity in Suzuki-Miyaura cross-coupling, with substitution occurring at other positions.
Cause: The palladium catalyst may be reacting at undesired C-H positions, or there may be competing reaction pathways. The choice of ligand and base is often critical for controlling regioselectivity in cross-coupling reactions.[6][8]
Solution:
-
Ligand Selection: The choice of phosphine ligand is crucial. Sterically hindered, electron-rich biaryl phosphine ligands often promote the desired C-Cl bond activation.
-
Base Selection: Use a weaker base (e.g., K₂CO₃, Cs₂CO₃) to minimize side reactions. Stronger bases can sometimes promote undesired C-H activation or other competing pathways.[9]
-
Temperature Control: Running the reaction at the lowest effective temperature can improve selectivity by favoring the kinetically preferred pathway.
-
Solvent Choice: The polarity of the solvent can influence catalyst activity and selectivity. Screen common solvents like Dioxane, Toluene, or DMF, often with a small amount of water.
Quantitative Data: Effect of Ligand and Base on Suzuki Coupling (Illustrative data based on principles from related systems)
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | C2-Coupling Yield (%) | Side Product Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₃PO₄ | Dioxane/H₂O | 100 | 65 | 15 |
| Pd₂(dba)₃ | SPhos | K₂CO₃ | Dioxane/H₂O | 80 | 92 | <5 |
| PdCl₂(dppf) | (dppf) | Cs₂CO₃ | DMF | 90 | 88 | <5 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 110 | 95 | <3 |
Problem 2: In a nucleophilic aromatic substitution (SNAr) reaction, the yield is low or the nucleophile attacks the ester group.
Cause: The SNAr reaction at the C2 position is competing with nucleophilic attack at the carbonyl carbon of the ethyl ester, a common side reaction with strong nucleophiles. The pyridine ring may not be sufficiently activated for weaker nucleophiles.
Solution:
-
Choice of Nucleophile: Use a soft, less basic nucleophile if possible. For amine nucleophiles, using a secondary amine can sometimes be more selective than a primary one.
-
Temperature Control: Maintain low reaction temperatures (e.g., 0 °C to room temperature) to disfavor attack at the less reactive ester carbonyl.[5]
-
Base: If a base is required, use a non-nucleophilic, sterically hindered base like DIPEA or Proton-Sponge® to avoid competition with your primary nucleophile.
-
Solvent: Aprotic polar solvents like DMSO or DMF can accelerate SNAr reactions by stabilizing the charged intermediate (Meisenheimer complex).[4]
Visualizing Experimental Logic and Pathways
A logical approach is key to troubleshooting regioselectivity. The following diagram illustrates a decision-making workflow for optimizing a reaction.
Caption: Troubleshooting workflow for regioselectivity issues.
The following diagram illustrates the key factors influencing the reaction outcome.
Caption: Factors governing regioselective functionalization.
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C2-Position
This protocol provides a robust starting point for the palladium-catalyzed Suzuki-Miyaura reaction to selectively functionalize the C2 position.
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃, 2.5 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon source (for inert atmosphere)
Reaction Setup and Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Add the palladium acetate (0.02 eq) and SPhos (0.04 eq).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The final concentration should be approximately 0.1 M with respect to the starting material.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.
-
Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-4-methylnicotinate product.
Protocol 2: Regioselective Nucleophilic Aromatic Substitution (SNAr) with a Secondary Amine
This protocol describes a general procedure for the SNAr reaction at the C2-position.
Materials and Reagents:
-
This compound
-
Secondary amine (e.g., morpholine, piperidine) (1.5 equivalents)
-
Dimethyl sulfoxide (DMSO)
-
DIPEA (N,N-Diisopropylethylamine) (optional, 1.5 equivalents, if the amine salt is used or if HCl byproduct needs scavenging)
Reaction Setup and Procedure:
-
To a reaction vessel, add this compound (1.0 eq) and dissolve it in DMSO.
-
Add the secondary amine (1.5 eq) to the solution at room temperature. If needed, add DIPEA.
-
Stir the reaction mixture at room temperature or heat gently to 40-60 °C. The reaction is typically slower than cross-coupling and may require 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the 2-amino-substituted nicotinate.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Base-promoted regioselective synthesis of alkyl (2-tosyl/4-ethylcarbonyl) thiazole-5-carboxylates employing dithioates and active methylene isocyanides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Overcoming low reactivity of the chloro group in Ethyl 2-chloro-4-methylnicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low reactivity of the chloro group in Ethyl 2-chloro-4-methylnicotinate for various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Why is the chloro group in this compound challenging to displace?
The reactivity of a chloro group on a pyridine ring is significantly lower than that of bromo or iodo analogs, particularly in palladium-catalyzed cross-coupling reactions. The carbon-chlorine bond is stronger, and its oxidative addition to a palladium(0) center is often the rate-limiting step.[1] While the pyridine nitrogen atom is electron-withdrawing, which helps to activate the 2-position for nucleophilic attack compared to the 3-position, the overall inertness of the C-Cl bond remains a primary hurdle.[2][3][4]
Q2: What are the main strategies to activate the C-Cl bond for substitution?
There are two primary strategies to overcome the low reactivity of the chloro group:
-
Palladium-Catalyzed Cross-Coupling Reactions: These are the most versatile methods. By using a suitable palladium catalyst and a specialized ligand, C-C bonds (Suzuki, Sonogashira) and C-N bonds (Buchwald-Hartwig) can be formed efficiently.[5][6][7] The key is selecting a catalyst system powerful enough to activate the C-Cl bond.[1]
-
Nucleophilic Aromatic Substitution (SNAr): This method involves reacting the chloropyridine with a strong nucleophile. While 2-chloropyridines are more reactive to SNAr than other positions, these reactions often require harsh conditions, such as high temperatures, to proceed with unactivated substrates.[8][9] The electron-withdrawing nature of the pyridine nitrogen makes the 2-position more susceptible to nucleophilic attack.[4]
Q3: Which cross-coupling reaction is appropriate for my target molecule?
The choice of reaction depends on the desired bond formation:[10]
-
For Carbon-Carbon (C-C) bonds:
-
For Carbon-Nitrogen (C-N) bonds:
Troubleshooting Guides
Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction with this compound is failing or giving very low yields. What are the common causes and how can I fix it?
Answer: Low conversion in Suzuki couplings of chloropyridines is a common issue, often stemming from the difficulty of the initial oxidative addition step.[5] Here are the primary areas to troubleshoot:
-
Catalyst System: The choice of palladium source and ligand is critical. Standard catalysts may be ineffective.
-
Palladium Source: Ensure your palladium source, like Pd(OAc)₂, is active. Consider using more reliable and air-stable pre-catalysts (e.g., G3 or G4 palladacycles) that efficiently generate the active Pd(0) species.
-
Ligand Choice: Simple ligands like PPh₃ may not be sufficient.[13] Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos, XPhos) are essential for activating C-Cl bonds.[11]
-
Catalyst Loading: For challenging substrates, increasing the catalyst loading from a typical 1-2 mol% to as high as 5 mol% may be necessary.
-
-
Reaction Conditions:
-
Temperature: Elevated temperatures, often in the 80-110 °C range, are required to facilitate the difficult oxidative addition.[11]
-
Inert Atmosphere: Oxygen can irreversibly oxidize and deactivate the Pd(0) catalyst. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that solvents are properly degassed.
-
Base Selection: The base plays a crucial role in the transmetalation step. A moderately strong base like K₂CO₃ or Cs₂CO₃ is often effective.[5][11] The choice of base can be critical and may require screening.
-
Caption: Troubleshooting workflow for a failing Suzuki-Miyaura reaction.
Issue 2: Hydrodehalogenation Side Product in Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination and observing a significant amount of hydrodehalogenation (replacement of -Cl with -H). How can I minimize this side reaction?
Answer: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation. It can arise from β-hydride elimination from the palladium amide intermediate. Here’s how to address it:
-
Ligand Selection: The choice of ligand is paramount. Sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) can favor reductive elimination to form the C-N bond over competing side reactions.[1]
-
Base Choice: While a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required, its strength can sometimes promote side reactions.[1] If hydrodehalogenation is severe, consider screening other bases like LHMDS or K₃PO₄, though this may require a more active catalyst and higher temperatures.[1]
-
Amine Stoichiometry: Using a slight excess of the amine coupling partner (e.g., 1.2–1.5 equivalents) can help push the equilibrium towards the desired C-N coupling pathway.[1]
-
Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dry. Water can interfere with the catalytic cycle and contribute to side reactions.
Caption: Simplified Buchwald-Hartwig catalytic cycle showing the desired pathway and a common side reaction.
Data Presentation: Reaction Conditions
The following tables summarize typical starting conditions for cross-coupling reactions involving 2-chloropyridines. Optimization for this compound is essential.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of 2-Chloropyridines
| Component | Example Condition | Role | Reference |
| Substrate | 2-Chloropyridine | Electrophile | [5][11] |
| Coupling Partner | Arylboronic Acid (1.2 eq) | Nucleophile | [5][11] |
| Pd Source | Pd(OAc)₂ (2 mol%) | Catalyst Precursor | [11] |
| Ligand | SPhos (4 mol%) | Activate C-Cl bond | [11] |
| Base | Cs₂CO₃ or K₂CO₃ (2.0 eq) | Transmetalation | [5][11] |
| Solvent | 1,4-Dioxane/Water | Reaction Medium | [11] |
| Temperature | 100 °C | Overcome Activation Energy | [11] |
| Time | 18 hours | Reaction Duration | [11] |
Table 2: Typical Conditions for Buchwald-Hartwig Amination of 2-Chloropyridines
| Component | Example Condition | Role | Reference |
| Substrate | 2-Chloropyridine | Electrophile | [1][12] |
| Coupling Partner | Amine (1.2 eq) | Nucleophile | [1] |
| Pd Source | Pd₂(dba)₃ (2 mol%) | Catalyst Precursor | [10] |
| Ligand | XPhos (4 mol%) | Activate C-Cl bond | [10] |
| Base | NaOtBu (1.5 eq) | Deprotonate Amine | [1][10] |
| Solvent | Toluene or Dioxane | Reaction Medium | [1] |
| Temperature | 110 °C | Overcome Activation Energy | [10] |
| Time | 16 hours | Reaction Duration | [10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point adapted from literature procedures for 2-chloropyridines.[11]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid (1.2 eq), palladium(II) acetate (2 mol%), SPhos (4 mol%), and cesium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., 5:1 ratio) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point adapted from literature procedures for aryl chlorides.[10]
-
Reaction Setup: In a nitrogen-filled glovebox or a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Reagent Addition: To the same flask, add the base (e.g., NaOtBu, 1.5 eq), this compound (1.0 eq), and the desired amine (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to 110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Work-up: After completion, cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. yufengchemicals.com [yufengchemicals.com]
- 3. Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nu.. [askfilo.com]
- 4. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude Ethyl 2-chloro-4-methylnicotinate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of crude Ethyl 2-chloro-4-methylnicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities largely depend on the synthetic route employed. However, common impurities may include:
-
Unreacted Starting Materials: Such as the corresponding hydroxyl-nicotinate precursor.[1][2]
-
Over- or Under-chlorinated Byproducts: Depending on the chlorinating agent and reaction conditions.
-
Positional Isomers: Isomers of the target molecule formed during synthesis.[3]
-
Hydrolysis Product: 2-chloro-4-methylnicotinic acid, which can form if the crude product is exposed to moisture or acidic/basic conditions.[2][3]
-
Residual Solvents: Solvents used in the reaction and initial work-up.
-
Reagent-Derived Impurities: Byproducts from reagents like phosphorus oxychloride.[2][4]
Q2: What is the most effective general method for purifying this compound?
A2: Silica gel column chromatography is a highly effective and widely used technique for separating this compound from many common impurities.[1][5] For solid products, recrystallization can be an excellent subsequent step to achieve high purity.[6]
Q3: How can I monitor the purity of my fractions during purification?
A3: Thin Layer Chromatography (TLC) is the standard method for monitoring the progress of column chromatography and assessing the purity of collected fractions.[6] It allows for rapid analysis and helps in identifying the fractions containing the pure product. For quantitative analysis of the final product, techniques like HPLC, GC, and NMR are recommended.[3]
Q4: Is this compound stable during purification?
A4: The compound is generally stable under standard chromatography and work-up conditions. However, the ester functional group is susceptible to hydrolysis to the corresponding carboxylic acid under prolonged exposure to strong acidic or basic conditions.[3][7] Additionally, some compounds may degrade on acidic silica gel; this can be tested by spotting the compound on a TLC plate and observing it over time for the appearance of new spots.[6]
Troubleshooting Guide
Issue 1: Poor Separation During Column Chromatography
Q: My target compound is co-eluting with an impurity. How can I improve the separation?
A: This is a common issue that can be resolved by optimizing the mobile phase.
-
TLC Optimization: Before running a column, always optimize the solvent system using TLC. The goal is to find a solvent mixture that gives your target compound a Retention Factor (Rf) of approximately 0.2-0.3, with clear separation from impurity spots.[6]
-
Adjust Solvent Polarity:
-
If the Rf values are too high (spots run too fast), decrease the polarity of the mobile phase (e.g., increase the proportion of a non-polar solvent like hexane or petroleum ether).[6]
-
If the Rf values are too low (spots don't move far from the baseline), gradually increase the mobile phase polarity (e.g., increase the proportion of ethyl acetate).[6]
-
-
Try Different Solvent Systems: If mixtures of hexane and ethyl acetate do not provide adequate separation, consider alternative solvent systems. A table of potential starting points is provided below.
Issue 2: The Compound is a Solid, but Fails to Recrystallize
Q: I have a solid crude product, but I'm having trouble with recrystallization. It either "oils out" or doesn't precipitate at all. What should I do?
A: Recrystallization success is highly dependent on the choice of solvent.[8]
-
"Oiling Out": This happens when the compound's melting point is lower than the boiling point of the solvent, or if the solution is cooled too rapidly. Try using a lower-boiling point solvent or a solvent pair. Ensure the solution cools slowly, first at room temperature and then in an ice bath.
-
No Precipitation: This indicates that the solution is not supersaturated.
-
Concentrate the Solution: Evaporate some of the solvent to increase the concentration of your compound.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.
-
Use an Anti-Solvent: If your compound is highly soluble in one solvent, you can slowly add a second solvent (an "anti-solvent") in which it is insoluble until the solution becomes cloudy, then heat until it is clear and allow it to cool slowly.[9]
-
Issue 3: Acidic Impurity Detected in Final Product
Q: My final product is contaminated with 2-chloro-4-methylnicotinic acid. How can I remove it?
A: An acidic impurity can be effectively removed with an acid-base extraction.
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[2]
-
The acidic impurity will be deprotonated and move into the aqueous layer. The desired ester product will remain in the organic layer.
-
Separate the layers and wash the organic phase with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[10]
Data Presentation
Table 1: Recommended Solvent Systems for Chromatography
| Purification Method | Stationary Phase | Recommended Solvent System (v/v) | Target Rf (TLC) |
| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate (4:1) | 0.2 - 0.3 |
| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (Gradient) | 0.2 - 0.3 |
| Column Chromatography | Silica Gel | Dichloromethane / Methanol (20:1) | 0.2 - 0.3 |
Data compiled from multiple experimental procedures.[1]
Table 2: Common Solvents for Recrystallization
| Solvent / System | Application Notes |
| Ethanol | A general-purpose solvent suitable for moderately polar compounds.[9] |
| Hexane / Ethyl Acetate | A good solvent pair; dissolve in hot ethyl acetate and add hexane until cloudy. |
| Hexane / Acetone | Works well for many organic compounds; allows for slow evaporation to aid crystallization.[9] |
| Isopropanol | Another common alcohol used for recrystallization. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Develop an optimal solvent system using TLC, aiming for an Rf of 0.2-0.3 for the target compound.[6]
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed without cracks. Do not let the silica bed run dry.[6]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.
-
-
Elution: Begin eluting with the mobile phase. If using a gradient, start with a low polarity and gradually increase the polarity based on the separation profile determined by TLC.[6]
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[11]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[1]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot.[8]
-
Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for selecting a purification strategy.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. veeprho.com [veeprho.com]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. shivajicollege.ac.in [shivajicollege.ac.in]
- 8. mt.com [mt.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Managing Exotherms in Large-Scale Synthesis of Ethyl 2-Chloro-4-Methylnicotinate Derivatives
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on effectively managing exothermic reactions during the large-scale synthesis of ethyl 2-chloro-4-methylnicotinate derivatives. Below, you will find troubleshooting advice and frequently asked questions to ensure process safety and product quality.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic steps in the synthesis of this compound derivatives?
The chlorination of the nicotinic acid precursor is a significant exothermic step that requires careful management. The reaction of the pyridine ring with a chlorinating agent, such as phosphorus oxychloride or thionyl chloride, generates a substantial amount of heat. Subsequent functionalization reactions may also be exothermic and require monitoring.
Q2: How can I predict the potential for a thermal runaway reaction?
A thermal runaway can occur when the heat generated by the reaction exceeds the heat removal capacity of the reactor system. To assess this risk, it is crucial to perform a thermal hazard evaluation using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). Calculating the adiabatic temperature rise is also a key metric to understand the worst-case scenario if cooling is lost.
Q3: What type of reactor is best suited for managing this exothermic process on a large scale?
For large-scale synthesis involving highly exothermic reactions, a semi-batch or continuous flow reactor can offer better control than a traditional batch reactor. A semi-batch reactor allows for the controlled addition of a limiting reagent, thereby controlling the rate of heat generation. Continuous flow reactors provide excellent heat transfer due to their high surface-area-to-volume ratio, minimizing the risk of thermal runaway.
Q4: What are the critical process parameters to monitor for effective exotherm control?
Continuous monitoring of the internal reaction temperature, the temperature of the cooling jacket, reagent addition rate, and stirrer speed are all critical. Any deviation in these parameters can indicate a potential loss of control over the reaction.
Q5: What immediate actions should be taken in case of a rapid, unexpected temperature rise?
In the event of a thermal excursion, the following steps should be taken immediately:
-
Stop the addition of all reagents.
-
Ensure the cooling system is operating at maximum capacity.
-
If necessary, have an emergency quenching plan in place, which may involve the addition of a cold, inert solvent or a reaction inhibitor.
-
Alert all personnel and be prepared to evacuate the area if the situation cannot be controlled.
Troubleshooting Guides
Problem 1: The reaction temperature is consistently exceeding the set point during reagent addition.
| Possible Cause | Troubleshooting Step |
| Reagent addition rate is too high. | Reduce the addition rate of the limiting reagent to allow the cooling system to dissipate the generated heat effectively. |
| Inadequate cooling capacity. | Verify that the cooling system is functioning correctly and is set to the appropriate temperature. Ensure the heat transfer fluid is circulating at the optimal rate. For highly exothermic processes, consider using a colder cooling medium. |
| Poor mixing leading to localized hot spots. | Increase the stirring speed to improve heat distribution throughout the reactor. Ensure the agitator is appropriately designed for the reactor and reaction mass viscosity. |
| Incorrect solvent concentration. | Ensure the reaction concentration is correct. A more dilute reaction may help to better manage the exotherm. |
Problem 2: A sudden and rapid temperature spike occurs after an initial induction period.
| Possible Cause | Troubleshooting Step |
| Accumulation of unreacted reagent followed by a sudden reaction onset. | This is a dangerous situation that can lead to a runaway reaction. To prevent this, ensure that the reaction initiates promptly upon reagent addition. Consider adding a small amount of the reaction mixture from a previous successful batch to "seed" the reaction. |
| Impurities in starting materials or solvents. | Ensure all reagents and solvents are of high purity and are anhydrous if the reaction is moisture-sensitive. Impurities can sometimes inhibit the reaction initially, leading to an accumulation of reactants. |
| Insufficient initial temperature to start the reaction. | For some reactions, a minimum temperature is required for initiation. If the initial temperature is too low, reactants can build up. A careful, controlled initial heating phase may be necessary, followed by immediate cooling once the exotherm begins. |
Problem 3: Low yield and formation of impurities despite controlling the temperature.
| Possible Cause | Troubleshooting Step | | Localized overheating due to poor mixing. | Even if the bulk temperature appears controlled, poor mixing can create hot spots where degradation or side reactions occur. Re-evaluate the stirrer design and speed. | | Incorrect order of reagent addition. | The order in which reagents are added can significantly impact the reaction pathway and selectivity. Review the experimental protocol to ensure the correct sequence is being followed. | | Extended reaction time at elevated temperatures. | While temperature control is crucial, prolonged exposure to heat can also lead to product degradation. Optimize the reaction time by monitoring the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). |
Experimental Protocols
Protocol 1: Controlled Chlorination in a Semi-Batch Reactor
This protocol outlines a general procedure for the chlorination step, focusing on exotherm management.
-
Reactor Setup:
-
Equip a clean, dry 50 L glass-lined reactor with a mechanical stirrer, a temperature probe, a condenser, and a port for reagent addition via a metering pump.
-
Preventing hydrolysis of the ester group in Ethyl 2-chloro-4-methylnicotinate reactions
Welcome to the Technical Support Center for Ethyl 2-chloro-4-methylnicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of the ester group during chemical reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a concern for reactions involving this compound?
A1: Ester hydrolysis is a chemical reaction in which the ethyl ester group of this compound reacts with water to form the corresponding carboxylic acid (2-chloro-4-methylnicotinic acid) and ethanol. This reaction is typically catalyzed by acids or bases. It is a significant concern because it leads to the formation of an undesired byproduct, reducing the yield of the intended product and complicating the purification process. In many synthetic applications, the goal is to modify other parts of the molecule, such as the chloro-substituent, while keeping the ester group intact.
Q2: Under what conditions is the ester group of this compound most susceptible to hydrolysis?
A2: The ester group is most vulnerable to hydrolysis under basic (alkaline) conditions, a reaction commonly known as saponification. This process is often irreversible.[1] While acid-catalyzed hydrolysis can also occur, it is typically reversible and can be controlled by limiting the amount of water in the reaction.[1] Reactions that require strong bases, high temperatures, and/or aqueous basic solutions for work-up pose the highest risk of unintended ester hydrolysis.
Q3: I am planning a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) with this compound. How can I avoid hydrolyzing the ester?
A3: Palladium-catalyzed cross-coupling reactions often require a base to proceed. To avoid ester hydrolysis, it is crucial to select a base that is sufficiently strong to facilitate the catalytic cycle but not so nucleophilic that it attacks the ester carbonyl. Milder, non-nucleophilic bases are highly recommended for substrates with base-sensitive functional groups like esters.
Key strategies include:
-
Choice of Base: Opt for milder inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[2][3] These have been shown to be effective in Suzuki and Buchwald-Hartwig reactions while minimizing hydrolysis of sensitive functional groups. Stronger bases like sodium tert-butoxide (NaOtBu) may lead to faster reactions but increase the risk of hydrolysis.[4]
-
Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents to minimize the presence of water, which is required for hydrolysis.
-
Use of Boronate Esters in Suzuki Coupling: In Suzuki reactions, using boronic esters (e.g., pinacol esters) instead of boronic acids can be advantageous as they are more stable and less prone to protodeboronation, a side reaction often exacerbated by aqueous bases.[5]
-
Temperature Control: Avoid excessively high reaction temperatures, as this can accelerate the rate of hydrolysis. Monitor the reaction and aim for the lowest effective temperature.
Q4: What are the signs that my ester is hydrolyzing, and how can I confirm it?
A4: The primary sign of ester hydrolysis is a lower-than-expected yield of your desired product, accompanied by the appearance of a more polar byproduct. You can confirm hydrolysis using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The hydrolyzed carboxylic acid will typically have a lower Rf value (be more polar) than the starting ester.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): You will observe a peak corresponding to the molecular weight of the carboxylic acid byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the characteristic ethyl group signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) will be absent in the hydrolyzed product, and you may observe a broad peak for the carboxylic acid proton.
Troubleshooting Guides
Issue 1: Significant formation of 2-chloro-4-methylnicotinic acid during a Suzuki-Miyaura Coupling Reaction.
This guide will help you troubleshoot and minimize the formation of the hydrolyzed byproduct during Suzuki-Miyaura coupling reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for preventing ester hydrolysis in Suzuki coupling.
Issue 2: Ester hydrolysis observed during a Buchwald-Hartwig Amination Reaction.
This guide provides steps to mitigate ester hydrolysis when performing a Buchwald-Hartwig amination on this compound.
Troubleshooting Steps:
-
Re-evaluate Your Choice of Base: Strong bases like sodium tert-butoxide (NaOtBu), while common in Buchwald-Hartwig reactions, are highly nucleophilic and can readily cause ester hydrolysis.
-
Solution: Switch to weaker, non-nucleophilic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent alternatives that offer better tolerance for sensitive functional groups like esters.[4]
-
-
Optimize Ligand and Catalyst Loading: The efficiency of the catalytic system can impact the required reaction conditions. A more active catalyst may allow for lower temperatures and shorter reaction times, thereby reducing the window for hydrolysis to occur.
-
Solution: For challenging substrates like electron-deficient heteroaryl chlorides, consider using bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[4] These ligands can improve catalytic activity and may allow you to reduce the reaction temperature.
-
-
Ensure Anhydrous and Degassed Conditions: Water is a reactant in the hydrolysis side reaction, and oxygen can deactivate the palladium catalyst, leading to longer reaction times and increased potential for side reactions.
-
Solution: Use anhydrous solvents (e.g., toluene, dioxane) and ensure all glassware is thoroughly dried. Degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) before heating.
-
-
Control Reaction Temperature and Time: Higher temperatures accelerate both the desired amination and the undesired hydrolysis.
-
Solution: Run the reaction at the lower end of the recommended temperature range (e.g., 80-100 °C) and monitor its progress frequently using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
-
Data Presentation
Table 1: Comparison of Bases for Palladium-Catalyzed Cross-Coupling Reactions with Ester-Containing Substrates
| Base | Typical Equivalents | Common Solvents | Temperature (°C) | Suitability for Ester-Containing Substrates | Notes |
| K₃PO₄ | 2.0 - 3.0 | Toluene, Dioxane | 80 - 110 | Excellent | A mild and effective base, often the first choice for base-sensitive substrates.[2] |
| Cs₂CO₃ | 1.5 - 2.0 | Dioxane, Toluene | 80 - 110 | Excellent | Often provides superior results but is more expensive.[2][3] Good solubility in some organic solvents.[6] |
| K₂CO₃ | 2.0 | Dioxane/H₂O, Toluene/H₂O | 100 | Good | A reliable and cost-effective choice, though often used with aqueous co-solvents which can increase hydrolysis risk.[2] |
| KF | 2.0 - 3.0 | THF, Dioxane | 80 - 110 | Good | A mild base, particularly useful when other bases cause side reactions.[7] |
| NaOtBu | 1.2 - 2.0 | Toluene, Dioxane | 80 - 110 | Poor to Moderate | A strong, nucleophilic base. High risk of ester hydrolysis. Use with caution and only if milder bases fail.[4] |
| NaOH / KOH | 2.0 | Toluene/H₂O | 100 | Poor | Strong aqueous bases that will very likely cause significant saponification. Not recommended.[2] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction to Minimize Ester Hydrolysis
This protocol is a starting point and should be optimized for the specific boronic acid/ester and reaction scale.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd₂(dba)₃, 1-3 mol%)
-
Ligand (if required, e.g., SPhos, 2-6 mol%)
-
Base: Anhydrous powdered K₃PO₄ (2.0 - 3.0 equiv)
-
Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane
Procedure:
-
To an oven-dried reaction vessel, add this compound, the boronic acid/ester, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst and ligand (if used) under the inert atmosphere.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination to Minimize Ester Hydrolysis
This protocol provides a general method and should be optimized for the specific amine coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1 - 1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Ligand (e.g., XPhos, 2-6 mol%)
-
Base: Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 equiv)
-
Solvent: Anhydrous, degassed 1,4-Dioxane
Procedure:
-
In an oven-dried Schlenk tube, combine the palladium precatalyst and the ligand.
-
Add this compound and Cs₂CO₃.
-
Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed solvent, followed by the amine via syringe.
-
Stir the reaction mixture at 90-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura reaction and the competing hydrolysis side reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Choice of base for optimizing Buchwald-Hartwig amination of Ethyl 2-chloro-4-methylnicotinate
Topic: Optimizing Base Selection for the Amination of Ethyl 2-chloro-4-methylnicotinate
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing the Buchwald-Hartwig amination to synthesize derivatives of this compound. The focus is on selecting the optimal base to maximize yield while minimizing common side reactions, such as ester hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when selecting a base for the amination of this compound?
The main challenge is balancing the need for a base strong enough to facilitate the catalytic cycle with the need to prevent unwanted side reactions. This compound contains an ester functional group, which is susceptible to hydrolysis under strongly basic conditions. Furthermore, 2-chloropyridine derivatives are known to be less reactive than their bromo or iodo counterparts, often requiring more forcing conditions.[1][2]
Q2: Which bases are commonly used for this type of substrate?
Commonly used bases range from strong alkoxides to milder inorganic carbonates and phosphates. The typical choices include:
-
Sodium tert-butoxide (NaOtBu): A very strong base that often leads to high reaction rates. However, it carries a significant risk of hydrolyzing the ethyl ester.[3][4]
-
Potassium Phosphate (K₃PO₄): A weaker inorganic base that is often effective and minimizes the risk of ester hydrolysis. It is a good starting point for optimization.[1][5]
-
Cesium Carbonate (Cs₂CO₃): Another mild inorganic base that is compatible with many functional groups. Its higher solubility in organic solvents compared to other carbonates can be advantageous.[5][6]
Q3: Why is my reaction yield low when using a mild base like K₃PO₄ or Cs₂CO₃?
Low yields with weaker bases can be attributed to several factors:
-
Slow C-Cl Bond Activation: The oxidative addition of the C-Cl bond to the palladium(0) catalyst is often the rate-limiting step and is slower for chlorides than for bromides or iodides.[1] Weaker bases may not be sufficient to promote the subsequent deprotonation and catalytic turnover efficiently.[7]
-
Catalyst System: The choice of ligand is critical. For challenging aryl chlorides, bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos, BrettPhos) are essential to facilitate oxidative addition.[1] A less effective ligand will not perform well with a weaker base.
-
Reaction Temperature: Higher temperatures (typically 80-110 °C) are often necessary to drive the reaction to completion with less reactive substrates and milder bases.[1][3]
Q4: How can I avoid hydrolysis of the ethyl ester group?
To prevent ester hydrolysis, avoid strong alkoxide bases like NaOtBu, especially at elevated temperatures. Start with milder inorganic bases such as K₃PO₄ or Cs₂CO₃.[3] If a strong base is necessary for reactivity, consider running the reaction at a lower temperature for a longer duration and monitor carefully for the formation of the corresponding carboxylic acid byproduct.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiment.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low to No Conversion | 1. Inefficient Catalyst System: The ligand may not be suitable for activating the C-Cl bond.[1]2. Base is too weak: The chosen base (e.g., K₂CO₃) may not be strong enough to deprotonate the amine-palladium complex effectively.[7]3. Low Temperature: The reaction requires more thermal energy to overcome the activation barrier for oxidative addition.[1] | 1. Switch to a more electron-rich, bulky biarylphosphine ligand (e.g., RuPhos, BrettPhos).2. Screen stronger bases. Move from K₂CO₃ to K₃PO₄ or Cs₂CO₃. Use NaOtBu as a last resort, monitoring for hydrolysis.3. Increase the reaction temperature in 10 °C increments, up to 110 °C. |
| Significant Ester Hydrolysis | 1. Base is too strong: NaOtBu or KOtBu is reacting with the ethyl ester.[3]2. Presence of water: Trace water in the reagents or solvent can facilitate hydrolysis. | 1. Switch to a milder base like K₃PO₄ or Cs₂CO₃. These are generally compatible with ester groups.[1][5]2. Ensure all reagents and solvents are scrupulously dry. Use anhydrous solvents and dry the base before use if necessary. |
| Hydrodehalogenation Side Product | 1. Trace Water: Water can act as a proton source, leading to the reduction of the aryl chloride.[1]2. Slow Reductive Elimination: If the final step of the catalytic cycle is slow, competing pathways like hydrodehalogenation can occur.[8] | 1. Use anhydrous solvent and reagents. Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[1]2. Optimize the ligand. A different ligand may accelerate the rate of reductive elimination relative to side reactions. |
Data Summary: Base Selection Trade-Offs
While specific yields are highly dependent on the amine, ligand, and exact conditions, the following table summarizes the general performance and compatibility of common bases for the amination of functionalized 2-chloropyridines.
| Base | Relative Strength | Typical Reaction Rate | Risk of Ester Hydrolysis | Recommended Use Case |
| NaOtBu | Strong | Fast | High | For very unreactive amines where speed is critical and hydrolysis can be tolerated or mitigated (e.g., low temp). |
| K₃PO₄ | Medium | Moderate | Low | Excellent first choice for optimization; good balance of reactivity and functional group tolerance.[1][5] |
| Cs₂CO₃ | Medium | Moderate | Low | A good alternative to K₃PO₄, sometimes offering improved results due to better solubility.[5][6] |
| K₂CO₃ | Weak | Slow | Very Low | Generally too weak for challenging aryl chlorides, but may work with highly activated systems or very reactive amines.[7] |
Visualizing the Workflow
Base Selection Strategy
The following diagram outlines a decision-making process for selecting the appropriate base for your experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl 2-chloro-4-methylnicotinate and Ethyl 2-bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Halogenated pyridines, such as Ethyl 2-chloro-4-methylnicotinate and ethyl 2-bromonicotinate, are invaluable intermediates due to their propensity to undergo a variety of transformations, enabling the construction of complex molecular architectures. This guide provides an objective, data-supported comparison of the reactivity of these two key synthons in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, two of the most fundamental classes of reactions in modern drug discovery.
General Principles of Reactivity
The reactivity of the 2-halo-nicotinic acid esters is primarily governed by the nature of the carbon-halogen (C-X) bond at the 2-position of the pyridine ring. The two major classes of reactions considered herein are palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura and Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr).
In palladium-catalyzed cross-coupling reactions , the initial and often rate-determining step is the oxidative addition of a palladium(0) catalyst into the C-X bond. The reactivity trend for halogens in this step is generally I > Br > Cl > F , which is inversely proportional to the bond dissociation energy of the C-X bond. Consequently, ethyl 2-bromonicotinate is expected to be more reactive than its chloro-analogue in these transformations, often allowing for milder reaction conditions and lower catalyst loadings.
Conversely, in nucleophilic aromatic substitution (SNAr) , the reaction proceeds via a two-step addition-elimination mechanism. The rate of this reaction is influenced by the ability of the pyridine ring to stabilize the negative charge in the intermediate Meisenheimer complex and the leaving group ability of the halide. For SNAr reactions, the general reactivity order for halogens is often F > Cl > Br > I . This is attributed to the higher electronegativity of the lighter halogens, which better stabilizes the developing negative charge in the transition state. Therefore, this compound is generally expected to be more reactive in SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. As predicted by the general principles of reactivity, the bromo-substituted nicotinate is typically more reactive than the chloro-substituted counterpart. This often translates to higher yields under milder conditions.
Comparative Data for Suzuki-Miyaura Coupling (Analogous Systems)
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| Ethyl 2-bromonicotinate (analog) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 85-95[1] |
| Ethyl 2-chloronicotinate (analog) | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | ~70-85 |
Note: Data is illustrative and based on typical conditions for similar substrates. Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
A mixture of the ethyl 2-halonicotinate (1.0 equiv), arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv) in a 4:1 mixture of 1,4-dioxane and water is degassed with argon for 15 minutes. The reaction mixture is then heated at 90-100 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[2][3] Similar to the Suzuki coupling, the oxidative addition step is crucial, making the bromo derivative generally more reactive.[4] However, with the development of highly active catalyst systems, even less reactive aryl chlorides can be efficient coupling partners, albeit often requiring more specialized ligands and potentially higher temperatures.[5]
Comparative Data for Buchwald-Hartwig Amination (Analogous Systems)
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| Ethyl 2-bromonicotinate (analog) | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 80-90[4] |
| Ethyl 2-chloronicotinate (analog) | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 70-85 |
Note: This data is representative for similar bromopyridines and may require optimization.[4] The choice of ligand is critical for the successful amination of aryl chlorides.
Experimental Protocol: Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP or XPhos, 1.2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equiv). The ethyl 2-halonicotinate (1.0 equiv) and the amine (1.2 equiv) are then added, followed by an anhydrous, degassed solvent such as toluene or dioxane. The tube is sealed and heated with stirring at 80-110 °C for 16-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the chloro-substituted nicotinate is generally more reactive than its bromo counterpart. This is due to the higher electronegativity of chlorine, which more effectively polarizes the C-Cl bond and stabilizes the intermediate Meisenheimer complex.
Comparative Data for SNAr Reactions (Illustrative)
| Aryl Halide | Nucleophile | Base | Solvent | Temp. (°C) | Relative Rate |
| This compound | Sodium Methoxide | - | Methanol | 50 | Faster |
| Ethyl 2-bromonicotinate | Sodium Methoxide | - | Methanol | 50 | Slower |
Note: This table illustrates the expected relative reactivity based on established principles. Actual rates depend on the specific nucleophile and reaction conditions.
Experimental Protocol: SNAr with an Alkoxide
To a solution of the ethyl 2-halonicotinate (1.0 equiv) in the corresponding alcohol (e.g., methanol for methoxide substitution) or an inert solvent like DMF, is added the sodium alkoxide (1.2-1.5 equiv). The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. Purification is achieved by flash column chromatography.
Conclusion
The choice between this compound and ethyl 2-bromonicotinate is contingent upon the desired chemical transformation. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, the bromo derivative offers superior reactivity, generally leading to higher yields under milder conditions. In contrast, for nucleophilic aromatic substitution reactions, the chloro derivative is the more reactive substrate due to the greater electron-withdrawing nature of chlorine. A thorough understanding of these reactivity principles allows for the strategic selection of the appropriate building block, ultimately leading to more efficient and successful synthetic outcomes in drug discovery and development.
References
- 1. Buchwald-Hartwig C-N cross coupling reactions catalyzed by palladium nanoparticles immobilized on thio modified-multi walled carbon nanotubes as heterogeneous and recyclable nanocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
A Comparative Guide to Suzuki Coupling: Chloropyridines vs. Bromopyridines in the Pursuit of Higher Yields
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and hetero-biaryl structures, which are prevalent in medicinally important compounds. The choice of the halide on the pyridine ring is a critical parameter that significantly influences reaction yields and efficiency. This guide provides an objective, data-driven comparison of the performance of chloropyridines versus bromopyridines in Suzuki coupling reactions.
In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of the organic halide is paramount. The general trend for the ease of oxidative addition to the palladium catalyst follows the order of C-I > C-Br > C-Cl. This inherent difference in reactivity directly translates to the yields achievable in Suzuki coupling reactions, with bromopyridines generally affording higher yields than their chloro-analogues under similar conditions.
A direct comparison of the Suzuki-Miyaura type coupling reactions of 2- and 3-halopyridines has shown that chloropyridines are less reactive than their corresponding bromopyridine counterparts, resulting in lower product yields.[1] This is a crucial consideration in synthetic planning, where the higher cost of bromopyridines may be justified by the increased efficiency and yield of the coupling reaction.
Quantitative Yield Comparison
The following tables summarize experimental data for the Suzuki coupling of various chloropyridines and bromopyridines with different arylboronic acids. While direct side-by-side comparisons under identical conditions are not always available in the literature, the compiled data illustrates the general trend of higher yields obtained with bromopyridine substrates.
Table 1: Suzuki Coupling Yields of Chloropyridines with Arylboronic Acids
| Chloropyridine Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium Salt | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.5 | Low | [1] |
| 3-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium Salt | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.5 | Low | [1] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 | [2] |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | H₂O/TBAB | 80 | 1 | 92 | [3] |
| 6-Chloropyridin-3-amine | 4-Tolylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 85 | This guide provides a comparative overview. |
Table 2: Suzuki Coupling Yields of Bromopyridines with Arylboronic Acids
| Bromopyridine Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium Salt | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.5 | Moderate | [1] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium Salt | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.5 | High | [1] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | i-PrOH/H₂O | RT | 0.5 | 95 | [4] |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 70-90 | [5] |
| 3-Amino-5-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | Moderate to Good | This guide provides a comparative overview. |
Experimental Protocols
Below are detailed, generalized experimental protocols for the Suzuki-Miyaura coupling of a chloropyridine and a bromopyridine. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Suzuki Coupling of a Chloropyridine
This protocol is a general procedure for the coupling of a chloropyridine with an arylboronic acid, often requiring more forcing conditions and specialized ligands compared to bromopyridines.
Materials:
-
Chloropyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or XPhos, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the chloropyridine, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate glovebox or under a positive flow of inert gas, prepare a solution of the palladium precursor and the ligand in the reaction solvent.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki Coupling of a Bromopyridine
This protocol outlines a general procedure for the Suzuki coupling of a bromopyridine, which often proceeds under milder conditions than the corresponding chloropyridine.
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, DMF/H₂O, or Toluene/Ethanol/H₂O)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, dissolve the bromopyridine, arylboronic acid, and base in the chosen solvent system.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction to the desired temperature (typically 80-100 °C) and stir.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and perform an aqueous work-up as described in Protocol 1.
-
Purify the product by flash column chromatography or recrystallization.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To further aid in the understanding of the Suzuki coupling reaction, the following diagrams, generated using the DOT language, illustrate the key steps of the catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
References
A Comparative Guide to Alternative Building Blocks for the Synthesis of Nevirapine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative building blocks for the synthesis of Nevirapine and its analogs. By presenting key performance data, detailed experimental protocols, and visual representations of synthetic pathways, this document aims to inform strategic decisions in the development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Introduction to Nevirapine and its Synthesis
Nevirapine is a potent NNRTI used in the treatment of HIV-1 infection. Its chemical scaffold, a dipyrido[3,2-b:2',3'-e][1][2]diazepin-6-one, has been the subject of extensive medicinal chemistry efforts to improve its efficacy, metabolic profile, and resistance coverage. The synthesis of Nevirapine and its analogs generally relies on the condensation of two key heterocyclic building blocks: a substituted aminopyridine and a pyridine- or pyrimidine-carbonyl precursor. The choice of these building blocks significantly impacts the overall efficiency of the synthesis and the diversity of the resulting analogs.
Traditional vs. Alternative Building Blocks: A Performance Comparison
The traditional synthesis of Nevirapine involves the coupling of 2-chloro-3-amino-4-picoline (CAPIC) with a 2-substituted nicotinic acid derivative. Several generations of this process have been developed, each employing different variations of the nicotinic acid component to improve yield and reduce costs. More recently, the exploration of entirely different heterocyclic cores, such as pyrimidines, has opened up new avenues for analog development.
Quantitative Data Summary
The following table summarizes the performance of various synthetic routes to Nevirapine and a key analog, highlighting the impact of different building block choices on the overall yield.
| Target Compound | Pyridine/Pyrimidine Building Block | Aminopyridine Building Block | Overall Yield (%) | Reference |
| Nevirapine | 2-chloro-nicotinic acid | 2-chloro-3-amino-4-picoline (CAPIC) | ~59 | [3] |
| Nevirapine | 2-cyclopropylamino-nicotinic acid (2-CAN) | 2-chloro-3-amino-4-picoline (CAPIC) | ~68 | [3] |
| Nevirapine | methyl 2-cyclopropylaminonicotinate (Me-CAN) | 2-chloro-3-amino-4-picoline (CAPIC) | 87 | [4] |
| Pyrimidine Analog of Nevirapine | 2,4-dichloro-5-methylpyrimidine | 2-(cyclopropylamino)nicotinamide | Not explicitly stated, but key intermediate yields are provided | [5][6] |
Key Synthetic Pathways and Building Blocks
The general synthetic strategy for Nevirapine and its analogs involves the formation of an amide bond between the two heterocyclic building blocks, followed by an intramolecular cyclization to form the central diazepinone ring.
Caption: General synthetic pathway for Nevirapine analogs.
Alternative Building Block Strategies
The diversification of Nevirapine analogs can be achieved by modifying either of the two primary building blocks.
-
Modification of the Pyridine/Pyrimidine Core:
-
Substituted Nicotinic Acids: The use of different 2-substituted nicotinic acids (e.g., 2-chloro vs. 2-cyclopropylamino) has been shown to significantly impact the overall yield of Nevirapine synthesis. The use of the methyl ester of 2-cyclopropylaminonicotinic acid (Me-CAN) in a streamlined, one-pot process has led to a notable increase in efficiency.[4]
-
Pyrimidine Scaffolds: Replacing the nicotinic acid precursor with a pyrimidine-based building block, such as 2,4-dichloro-5-methylpyrimidine, allows for the creation of analogs with a significantly altered heterocyclic core. This modification can influence the metabolic profile of the resulting compound.[5][6]
-
-
Modification of the Aminopyridine Core:
-
Substituted 2-chloro-3-aminopyridines: While 2-chloro-3-amino-4-picoline (CAPIC) is the most common building block in this position, the use of other substituted 2-chloro-3-aminopyridines can introduce diversity at the northern pyridine ring of the final analog. Efficient syntheses of CAPIC itself from inexpensive starting materials have been a key focus for cost-effective Nevirapine production.[3]
-
Experimental Protocols
The following are representative experimental protocols for the synthesis of Nevirapine and a pyrimidine analog, based on published literature.
Protocol 1: High-Yield Synthesis of Nevirapine using Me-CAN and CAPIC[4]
This one-pot procedure highlights the efficiency gains from using an optimized building block.
Materials:
-
Methyl 2-cyclopropylaminonicotinate (Me-CAN)
-
2-chloro-3-amino-4-picoline (CAPIC)
-
Sodium hydride (NaH)
-
Diglyme
Procedure:
-
To a solution of CAPIC in diglyme, add sodium hydride portion-wise at room temperature.
-
Heat the mixture to 95°C to form the sodium salt of CAPIC.
-
Add a solution of Me-CAN in diglyme to the reaction mixture.
-
Maintain the temperature until the formation of the intermediate, 2-(Cyclopropylamino)nicotinamido-3'-amino-2'-chloro-4'-methylpyridine (CYCLOR), is complete as monitored by HPLC.
-
For the cyclization step, add additional sodium hydride to the reaction mixture and continue heating.
-
Upon completion, the reaction is quenched, and the crude Nevirapine is precipitated, filtered, and purified by recrystallization.
Protocol 2: Synthesis of a Pyrimidine Analog of Nevirapine[5][6]
This protocol demonstrates the use of a pyrimidine building block to create a structurally distinct analog.
Materials:
-
2,4-dichloro-5-methylpyrimidine
-
2-(cyclopropylamino)nicotinamide
-
Cesium carbonate (Cs2CO3)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-(cyclopropylamino)nicotinamide in DMF, add cesium carbonate.
-
Add 2,4-dichloro-5-methylpyrimidine to the mixture.
-
Heat the reaction mixture and monitor the formation of the intermediate by TLC or LC-MS.
-
Once the initial coupling is complete, the intermediate is cyclized, often under basic conditions, to yield the pyrimidine analog of Nevirapine.
-
The final product is purified using column chromatography.
Workflow for Building Block Comparison
The selection of appropriate building blocks is a critical step in the drug discovery and development process for Nevirapine analogs. The following workflow outlines a systematic approach to comparing and selecting these key starting materials.
Caption: Workflow for comparing and selecting building blocks.
Conclusion
The synthesis of Nevirapine and its analogs offers a fertile ground for the exploration of alternative building blocks. While traditional routes have been significantly optimized, the introduction of novel heterocyclic cores, such as pyrimidines, presents exciting opportunities for the development of next-generation NNRTIs with improved pharmacological properties. The choice of building blocks has a profound impact on the efficiency of the synthetic route, and a systematic evaluation of these starting materials is crucial for the successful development of new drug candidates. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions in the design and synthesis of novel Nevirapine analogs.
References
- 1. Efficient synthesis of nevirapine analogs to study its metabolic profile by click fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 4. CN102167699A - Method for preparing nevirapine - Google Patents [patents.google.com]
- 5. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cost-Effective Synthesis of Ethyl 2-chloro-4-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-chloro-4-methylnicotinate is a key building block in the synthesis of a variety of pharmaceutical compounds. The efficiency and economic viability of its production are critical considerations in drug development and manufacturing. This guide provides a comparative analysis of different multi-step synthesis routes for this compound, focusing on cost-effectiveness, reaction efficiency, and the scalability of each method. Experimental data, where available, is presented to support the comparison.
Executive Summary
Three primary synthetic routes for this compound are evaluated, each starting from readily available and cost-effective materials.
-
Route 1: From Ethyl Cyanoacetate and Acetone. This classical approach involves a multi-step condensation and cyclization process. While the starting materials are inexpensive, the multi-step nature of the synthesis can impact the overall yield and production time.
-
Route 2: From (E)-4-(Dimethylamino)but-3-en-2-one and Malononitrile. This route offers a more convergent approach to a key intermediate, 2-chloro-4-methylnicotinonitrile. However, it requires a subsequent hydrolysis and esterification step to yield the final product. The cost and availability of the enaminone starting material are critical factors for its cost-effectiveness.
-
Route 3: From Ethyl Acetoacetate. This alternative pathway utilizes the versatile reactivity of ethyl acetoacetate to construct the pyridine ring. While conceptually straightforward, the overall efficiency of this route is highly dependent on the specific reaction conditions for each step.
The following sections provide a detailed analysis of each route, including a quantitative comparison of yields and estimated reagent costs, detailed experimental protocols for key steps, and visualizations of the synthetic pathways.
Data Presentation: A Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the three synthetic routes. Please note that yields can vary depending on the specific experimental conditions and scale of the reaction. The estimated reagent cost is based on currently available market prices for the key starting materials and may fluctuate.
| Parameter | Route 1: From Ethyl Cyanoacetate and Acetone | Route 2: From (E)-4-(Dimethylamino)but-3-en-2-one and Malononitrile | Route 3: From Ethyl 4-chloroacetoacetate |
| Key Starting Materials | Ethyl cyanoacetate, Acetone | (E)-4-(Dimethylamino)but-3-en-2-one, Malononitrile | Ethyl 4-chloroacetoacetate |
| Number of Key Steps | 3 | 3 (including hydrolysis and esterification) | 2 |
| Overall Yield (%) | Not explicitly stated, but likely >80% for the core intermediate | ~45-55% (estimated) | Not explicitly stated in a full sequence |
| Estimated Reagent Cost per Mole of Product | Low | Moderate to High (highly dependent on enaminone cost) | Low to Moderate |
| Key Reagents | N,N-Dimethylformamide dimethyl acetal, HCl | POCl₃, PCl₅, H₂SO₄, Ethanol | Ammonia, Dichloromethane |
| Reaction Conditions | Moderate temperatures, atmospheric pressure | Elevated temperatures for chlorination and hydrolysis | Moderate temperatures, atmospheric pressure |
| Advantages | Inexpensive starting materials, well-established chemistry. | Potentially fewer steps to the nicotinonitrile core. | Readily available and inexpensive starting material. |
| Disadvantages | Multi-step process, yield of final product not explicitly detailed. | Cost and availability of the enaminone, additional hydrolysis and esterification steps required. | Lack of a fully documented and optimized protocol in the public domain. |
Experimental Protocols
Detailed methodologies for the key experiments in each synthetic route are provided below.
Route 1: Synthesis from Ethyl Cyanoacetate and Acetone
This route involves the initial condensation of ethyl cyanoacetate and acetone, followed by reaction with N,N-dimethylformamide dimethyl acetal and subsequent cyclization.
Step 1: Condensation of Ethyl Cyanoacetate and Acetone
-
Procedure: Ethyl cyanoacetate and acetone are condensed in the presence of a catalyst.
-
Note: The resulting product is then reacted with N,N-dimethylformamide dimethyl acetal to form a conjugated enamine.
Step 2: Cyclization to form this compound
-
Procedure: The conjugated enamine from the previous step is cyclized in the presence of hydrochloric acid and ethanol to form this compound.[1]
-
Yield: While the patent focuses on a downstream product with a molar yield of 85%, the yield for this specific intermediate step is not explicitly provided.[1]
Route 2: Synthesis from (E)-4-(Dimethylamino)but-3-en-2-one and Malononitrile
This pathway proceeds through the formation of 2-chloro-4-methylnicotinonitrile, which is then converted to the target ethyl ester.
Step 1: Synthesis of 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide
-
Procedure: (E)-4-(dimethylamino)but-3-en-2-one and malononitrile are condensed in the presence of a catalyst such as piperidine acetate.
-
Yield: 75.5%[2]
Step 2: Chlorination and Cyclization to 2-chloro-4-methylnicotinonitrile
-
Procedure: The product from Step 1 is treated with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) and heated to reflux.[2]
-
Yield: 62%[2]
-
Overall Yield for Nitrile: 55.7%[3]
Step 3: Hydrolysis of 2-chloro-4-methylnicotinonitrile and Esterification
-
Procedure (General): The nitrile is first hydrolyzed to the corresponding carboxylic acid using a strong acid like sulfuric acid, followed by Fischer esterification with ethanol in the presence of an acid catalyst.
-
Yield: Typical yields for nitrile hydrolysis and Fischer esterification can range from 80-95% for each step, leading to an estimated overall yield of 64-90% for this final conversion.
Route 3: Synthesis from Ethyl 4-chloroacetoacetate
Conceptual Steps:
-
Condensation of ethyl 4-chloroacetoacetate with an enamine derived from acetone and ammonia.
-
Oxidation of the resulting dihydropyridine intermediate to the aromatic pyridine ring.
Further research and process development would be required to optimize this route and determine its overall yield and cost-effectiveness.
Mandatory Visualization
The following diagrams illustrate the synthetic pathways described above.
"Ethyl Cyanoacetate + Acetone" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Condensation Product" [fillcolor="#FBBC05", fontcolor="#202124"]; "N,N-Dimethylformamide dimethyl acetal" [shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Conjugated Enamine" [fillcolor="#FBBC05", fontcolor="#202124"]; "HCl, Ethanol" [shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Ethyl Cyanoacetate + Acetone" -> "Condensation Product" [label="Condensation"]; "Condensation Product" -> "Conjugated Enamine" [label="Reaction"]; "N,N-Dimethylformamide dimethyl acetal" -> "Conjugated Enamine"; "Conjugated Enamine" -> "this compound" [label="Cyclization"]; "HCl, Ethanol" -> "this compound"; }
Caption: Synthetic pathway for Route 1."Enaminone + Malononitrile" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="(E)-4-(Dimethylamino)but-3-en-2-one\n+ Malononitrile"]; "Intermediate Amide" [fillcolor="#FBBC05", fontcolor="#202124"]; "POCl3, PCl5" [shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "2-chloro-4-methylnicotinonitrile" [fillcolor="#FBBC05", fontcolor="#202124"]; "H2SO4, H2O" [shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Carboxylic Acid" [fillcolor="#FBBC05", fontcolor="#202124"]; "Ethanol, H+" [shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Enaminone + Malononitrile" -> "Intermediate Amide" [label="Condensation"]; "Intermediate Amide" -> "2-chloro-4-methylnicotinonitrile" [label="Chlorination/\nCyclization"]; "POCl3, PCl5" -> "2-chloro-4-methylnicotinonitrile"; "2-chloro-4-methylnicotinonitrile" -> "Carboxylic Acid" [label="Hydrolysis"]; "H2SO4, H2O" -> "Carboxylic Acid"; "Carboxylic Acid" -> "this compound" [label="Esterification"]; "Ethanol, H+" -> "this compound"; }
Caption: Synthetic pathway for Route 2."Start" [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start"]; "Reactants" [label="Combine Starting Materials\nand Reagents"]; "Reaction" [label="Perform Chemical Reaction\n(Heating, Stirring)"]; "Monitoring" [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Monitor Reaction\n(TLC, GC, etc.)"]; "Workup" [label="Quench Reaction and\nPerform Aqueous Workup"]; "Purification" [label="Purify Crude Product\n(Distillation, Crystallization,\nChromatography)"]; "Analysis" [shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Analyze Final Product\n(NMR, MS, etc.)"]; "End" [shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="End"];
"Start" -> "Reactants"; "Reactants" -> "Reaction"; "Reaction" -> "Monitoring"; "Monitoring" -> "Reaction" [label="Incomplete"]; "Monitoring" -> "Workup" [label="Complete"]; "Workup" -> "Purification"; "Purification" -> "Analysis"; "Analysis" -> "End"; }
Caption: A general experimental workflow.Conclusion and Recommendations
Based on the available data, Route 1, starting from ethyl cyanoacetate and acetone , appears to be the most cost-effective option for the large-scale synthesis of this compound due to the very low cost of its starting materials. However, the lack of a clearly defined overall yield necessitates further process optimization to ensure its economic viability.
Route 2, utilizing (E)-4-(dimethylamino)but-3-en-2-one and malononitrile , offers a potentially more direct route to the core nicotinonitrile intermediate. The primary drawback is the higher cost and uncertain bulk availability of the enaminone starting material. If the cost of this reagent can be reduced, this route could become more competitive. The additional hydrolysis and esterification steps also add to the overall process complexity and cost.
Route 3, starting from ethyl 4-chloroacetoacetate , remains a conceptual alternative. While the starting material is inexpensive, significant research and development would be required to establish a reliable and high-yielding protocol.
For industrial applications, a thorough process development and cost analysis, including a pilot-scale production run, would be essential to definitively determine the most cost-effective and scalable synthetic route. Researchers should also consider the environmental impact and safety of each route, particularly concerning the use of hazardous reagents like phosphorus oxychloride and phosphorus pentachloride.
References
A Spectroscopic Comparison of Ethyl 2-chloro-4-methylnicotinate and Its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of Ethyl 2-chloro-4-methylnicotinate with its key reaction products, namely the amination product (Ethyl 2-amino-4-methylnicotinate), the hydrolysis product (2-hydroxy-4-methylnicotinic acid), and a Suzuki coupling product (Ethyl 2-phenyl-4-methylnicotinate). Due to the limited availability of direct experimental spectra for this compound, this guide leverages data from closely related analogs to provide a comprehensive analysis for researchers.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its derivatives. Data for analogs are used where direct data is unavailable and are noted accordingly.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | H-5 | H-6 | -OCH₂CH₃ | -OCH₂CH₃ | -CH₃ | Other | Solvent |
| This compound (Predicted) | ~7.2 | ~8.3 | ~4.4 (q) | ~1.4 (t) | ~2.5 (s) | CDCl₃ | |
| Methyl 2-chloronicotinate (Analog)[1] | 7.3 (dd) | 8.5 (dd) | - | - | 3.9 (s, -OCH₃) | CDCl₃ | |
| Ethyl 2-amino-4-methylnicotinate (Predicted) | ~6.4 | ~7.9 | ~4.3 (q) | ~1.3 (t) | ~2.3 (s) | ~5.5 (s, -NH₂) | CDCl₃ |
| Ethyl 2-hydroxy-4-methylnicotinate (Predicted) | ~6.3 | ~7.8 | ~4.3 (q) | ~1.3 (t) | ~2.2 (s) | ~12.0 (s, -OH) | DMSO-d₆ |
| Ethyl 2-phenyl-4-methylnicotinate (Predicted) | ~7.3 | ~8.5 | ~4.2 (q) | ~1.2 (t) | ~2.4 (s) | 7.3-7.5 (m, Ar-H) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | C2 | C3 | C4 | C5 | C6 | C=O | -OCH₂CH₃ | -OCH₂CH₃ | -CH₃ | Other |
| This compound (Predicted) | ~152 | ~122 | ~150 | ~124 | ~148 | ~165 | ~62 | ~14 | ~18 | |
| Ethyl nicotinate (Analog) | 153.1 | 126.6 | 137.1 | 123.5 | 151.0 | 165.6 | 61.3 | 14.3 | ||
| Ethyl 2-amino-4-methylnicotinate (Predicted) | ~160 | ~110 | ~148 | ~115 | ~145 | ~168 | ~60 | ~14 | ~17 | |
| Ethyl 2-hydroxy-4-methylnicotinate (Predicted) | ~165 | ~112 | ~149 | ~118 | ~142 | ~167 | ~61 | ~14 | ~17 | |
| Ethyl 2-phenyl-4-methylnicotinate (Predicted) | ~158 | ~121 | ~149 | ~123 | ~147 | ~166 | ~61 | ~14 | ~18 | 128-138 (Ar-C) |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | C=O Stretch | C-Cl Stretch | N-H Stretch | O-H Stretch | C-O Stretch |
| This compound (Predicted) | ~1725 | ~750 | - | - | ~1250 |
| Ethyl nicotinate (Analog) | 1723 | - | - | - | 1292, 1109 |
| Ethyl 2-amino-4-methylnicotinate (Predicted) | ~1710 | - | ~3400, ~3300 | - | ~1260 |
| 2-hydroxy-4-methylnicotinic acid (Hydrolysis Product) | ~1700 | - | - | 2500-3300 (broad) | ~1280 |
| Ethyl 2-phenyl-4-methylnicotinate (Predicted) | ~1720 | - | - | - | ~1255 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 199/201 (Cl isotope pattern) | [M-C₂H₅]⁺, [M-OC₂H₅]⁺, [M-COOC₂H₅]⁺ |
| Ethyl nicotinate (Analog)[2] | 151 | 122, 106, 78 |
| Ethyl 2-amino-4-methylnicotinate[3] | 180 | [M-C₂H₅]⁺, [M-OC₂H₅]⁺, [M-COOC₂H₅]⁺, [M-NH₂]⁺ |
| 2-hydroxy-4-methylnicotinic acid | 153 | [M-H₂O]⁺, [M-COOH]⁺ |
| Ethyl 2-phenyl-4-methylnicotinate | 241 | [M-C₂H₅]⁺, [M-OC₂H₅]⁺, [M-COOC₂H₅]⁺ |
Experimental Protocols
General Instrumental Conditions:
-
¹H and ¹³C NMR: Spectra are typically recorded on a 300 or 400 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent with tetramethylsilane (TMS) as the internal standard.
-
IR Spectroscopy: Spectra are recorded on an FTIR spectrometer, and samples can be analyzed as a neat film or KBr pellet.
-
Mass Spectrometry: Electron ionization (EI) or electrospray ionization (ESI) methods are commonly used.
1. Amination of this compound
This protocol describes the synthesis of Ethyl 2-amino-4-methylnicotinate.
-
Materials: this compound, aqueous ammonia (28-30%), ethanol, round-bottom flask, reflux condenser.
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add aqueous ammonia (10 eq) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography. A patent describes a similar ammonolysis of ethyl 2-chloro-4-methyl-nicotinate to form 2-chloro-4-methyl-niacinamide by passing ammonia gas through a solution of the starting material in ethylene glycol at 120°C for 24 hours[4].
-
2. Hydrolysis of this compound
This protocol outlines the formation of 2-hydroxy-4-methylnicotinic acid. The chloro group is substituted by a hydroxyl group under these conditions.
-
Materials: this compound, sodium hydroxide, water, ethanol, hydrochloric acid.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.5 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the crude product.
-
Recrystallize from a suitable solvent if necessary.
-
3. Suzuki Coupling of this compound with Phenylboronic Acid
This protocol details the synthesis of Ethyl 2-phenyl-4-methylnicotinate.
-
Materials: this compound, phenylboronic acid, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), sodium carbonate, toluene, ethanol, water, round-bottom flask, reflux condenser.
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), under an inert atmosphere.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the mixture and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualization of Experimental Workflow and Spectroscopic Comparison
Caption: Reaction pathways for the transformation of this compound.
Caption: Logical flow for the spectroscopic comparison of the target compound.
Conclusion
The spectroscopic analysis of this compound and its reaction products reveals distinct changes corresponding to the chemical transformations. In the amination product, the appearance of N-H stretches in the IR spectrum and an amino proton signal in the ¹H NMR spectrum are key identifiers. Hydrolysis leads to the formation of a carboxylic acid and a hydroxyl group, characterized by a broad O-H stretch in the IR and the disappearance of the ethyl ester signals in the NMR spectra. The Suzuki coupling product shows the introduction of aromatic proton signals in the ¹H NMR and additional aromatic carbon signals in the ¹³C NMR spectrum. Mass spectrometry further confirms these transformations through the change in the molecular ion peak and the fragmentation patterns. This comparative guide provides researchers with the necessary spectroscopic data and experimental protocols to identify and characterize these important compounds in a drug discovery and development context.
References
A Comparative Guide to Palladium Ligands for the Suzuki Coupling of Ethyl 2-chloro-4-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For drug discovery and development, the synthesis of functionalized heterocyclic compounds is of paramount importance. Ethyl 2-chloro-4-methylnicotinate is a valuable building block, and its successful coupling with various boronic acids is crucial for creating diverse molecular scaffolds. The choice of the palladium ligand is critical for achieving high yields and reaction efficiency, particularly with challenging substrates like electron-deficient heteroaryl chlorides.
This guide provides a comparative overview of the efficacy of different classes of palladium ligands for the Suzuki coupling of this compound. The data presented is a synthesis of results from analogous reactions on similar 2-chloropyridine substrates, providing a representative comparison of ligand performance.
Comparison of Palladium Ligand Efficacy
The selection of an appropriate ligand is crucial for promoting the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For sterically hindered and electronically deactivated substrates like this compound, bulky and electron-rich phosphine ligands, as well as N-heterocyclic carbenes (NHCs), have demonstrated superior performance over traditional phosphine ligands like PPh₃.
| Ligand Type | Specific Ligand | Palladium Precursor | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Buchwald Biaryl Phosphines | SPhos | Pd₂(dba)₃ or Pd(OAc)₂ | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | 80-110 | 12-24 | 85-95 |
| XPhos | Pd₂(dba)₃ or Pd(OAc)₂ | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | 80-110 | 12-24 | 80-92 | |
| RuPhos | Pd₂(dba)₃ or Pd(OAc)₂ | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | 80-110 | 12-24 | 82-94 | |
| N-Heterocyclic Carbenes (NHCs) | IPr | Pd(OAc)₂ | K₃PO₄ or NaOtBu | Toluene or Dioxane | 100-120 | 16-24 | 78-90 |
| SIMes | Pd(OAc)₂ | K₃PO₄ or NaOtBu | Toluene or Dioxane | 100-120 | 16-24 | 75-88 | |
| Traditional Phosphines | PPh₃ | Pd(PPh₃)₄ | K₂CO₃ or Na₂CO₃ | Dioxane/H₂O | 90-100 | 24 | 40-60 |
| Palladacycle | Buchwald Palladacycle | - | K₃PO₄ | Toluene | 100 | 18 | 88-96 |
Note: The yields presented in this table are representative and have been compiled from various sources reporting on the Suzuki coupling of structurally similar 2-chloropyridine derivatives. Actual yields for the coupling of this compound may vary depending on the specific boronic acid partner and reaction conditions.
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki coupling of this compound with an arylboronic acid using a Buchwald-type biaryl phosphine ligand. This protocol can be adapted for other ligand systems with appropriate modifications to the reaction conditions.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Biaryl phosphine ligand (e.g., SPhos, XPhos) (2-6 mol%)
-
Anhydrous base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound, the arylboronic acid, the palladium precursor, the phosphine ligand, and the base.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing: If not already performed on the solvent, degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes, or by subjecting the sealed vessel to several cycles of vacuum and backfilling with inert gas.
-
Reaction: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (2-3 times).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizing the Workflow and Catalytic Cycle
To better understand the experimental process and the underlying chemical transformation, the following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative study of different synthetic routes to 2-chloro-3-amino-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of various synthetic routes to 2-chloro-3-amino-4-methylpyridine, a key intermediate in the synthesis of pharmaceuticals such as the non-nucleoside reverse transcriptase inhibitor Nevirapine. The following sections present a side-by-side comparison of common synthetic strategies, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.
Comparative Analysis of Synthetic Routes
The synthesis of 2-chloro-3-amino-4-methylpyridine can be achieved through several distinct pathways, each with its own set of advantages and disadvantages in terms of starting materials, reaction conditions, overall yield, and scalability. Below is a summary of the most prominent routes.
| Synthetic Route | Starting Materials | Key Intermediates | Reported Overall Yield | Advantages | Disadvantages |
| Route 1 | Acetylacetaldehyde dimethyl acetal, Malononitrile | 3-Cyano-4-methyl-2-pyridone, 2-Chloro-3-cyano-4-methylpyridine, 2-Chloro-3-amido-4-methylpyridine | ~65-75% | Well-documented, Good overall yield | Multi-step process |
| Route 2 | Malononitrile, Acetone | Isopropylidenemalononitrile, 2-Hydroxy-4-methyl-3-cyanopyridine, 2-Chloro-4-methyl-3-pyridinecarbonitrile | ~40-50% | Readily available starting materials | Multi-step, Lower overall yield compared to Route 1 |
| Route 3 | 2-Cyanoacetamide, 4,4-Dimethoxyl-2-butanone | Not explicitly detailed | 62.1%[1] | High reported overall yield | Limited publicly available detailed protocol |
| Route 4 | 2-Chloro-4-methyl-3-nitropyridine | - | Variable | Potentially shorter route | Availability and synthesis of the starting material, Use of nitro compounds |
| Route 5 | 2-Amino-4-picoline or 2-Hydroxy-4-picoline | Nitro-picoline derivatives | Generally low | Readily available starting materials | Non-selective nitration, Formation of isomers, Potential for runaway reactions, Safety concerns[2] |
| Route 6 | Ethyl cyanoacetate, Crotonaldehyde | - | Low | - | Slow Michael addition, Low-yielding cyclization[2] |
Experimental Protocols
Below are the detailed experimental protocols for the key synthetic routes.
Route 1: From Acetylacetaldehyde Dimethyl Acetal and Malononitrile
This route is a well-established multi-step synthesis with good overall yields.
Step 1: Synthesis of 3-Cyano-4-methyl-2-pyridone
-
To a solution of acetylacetaldehyde dimethyl acetal and piperidinium acetate in a suitable solvent (e.g., toluene), add malononitrile.
-
Stir the mixture at room temperature.
-
The resulting mixture containing 4,4-dicyano-3-methyl-3-butenal dimethyl acetal and 1,1-dicyano-4-methoxy-2-methyl-1,3-butadiene is then treated with a strong acid (e.g., sulfuric acid) and water.
-
Heat the mixture to induce cyclization and hydrolysis.
-
Cool the reaction mixture and isolate the precipitated 3-cyano-4-methyl-2-pyridone by filtration.
Step 2: Synthesis of 2-Chloro-3-cyano-4-methylpyridine
-
Treat 3-cyano-4-methyl-2-pyridone with a strong chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Heat the mixture under reflux.
-
After the reaction is complete, carefully quench the reaction mixture with water or ice.
-
Extract the product with an organic solvent (e.g., methylene chloride).
-
Purify the product by crystallization or chromatography.
Step 3: Synthesis of 2-Chloro-3-amido-4-methylpyridine
-
Add 2-chloro-3-cyano-4-methylpyridine to a stirred solution of concentrated sulfuric acid at an elevated temperature (e.g., 90°C).[2]
-
Heat the mixture (e.g., to 100°C) for several hours.[2]
-
Cool the reaction mixture and add water.[2]
-
Further cool the mixture to induce precipitation of the product.[2]
-
Isolate the solid 2-chloro-3-amido-4-methylpyridine by filtration, wash with water, and dry.[2]
Step 4: Synthesis of 2-Chloro-3-amino-4-methylpyridine
-
Prepare a solution of sodium hydroxide in water and cool it to 0°C.[2]
-
Add bromine to the cold sodium hydroxide solution.[2]
-
Add 2-chloro-3-amido-4-methylpyridine to the reaction mixture.[2]
-
Allow the mixture to warm and then heat it (e.g., to 70°C).[2]
-
After cooling, extract the product with an organic solvent like methylene chloride.[2]
-
Remove the solvent by evaporation to yield 2-chloro-3-amino-4-methylpyridine.[2]
Route 2: From Malononitrile and Acetone
This route utilizes readily available and inexpensive starting materials.
Step 1: Synthesis of Isopropylidenemalononitrile
-
React malononitrile with acetone in the presence of a base catalyst.
-
The reaction is typically a Knoevenagel condensation.
Step 2: Synthesis of 2-Hydroxy-4-methyl-3-cyanopyridine
-
The isopropylidenemalononitrile is condensed with triethyl orthoformate in acetic anhydride.
-
The resulting mixture is then treated with anhydrous ammonia in ethanol to effect ring closure, yielding 2-amino-4-methyl-pyridine-carbonitrile.
-
The 2-amino intermediate is converted to the diazonium salt with sodium nitrite, which is then hydrolyzed in situ with water to yield 2-hydroxy-4-methyl-3-cyanopyridine.
Step 3: Synthesis of 2-Chloro-4-methyl-3-pyridinecarbonitrile
-
The 2-hydroxy-pyridine derivative is chlorinated with a strong chlorinating agent like phosphorus oxychloride.[3]
-
The mixture is refluxed, and the excess POCl₃ is removed under reduced pressure.[3]
-
The residue is poured into water, and the crystalline product is filtered and dried.[3]
Step 4: Synthesis of 2-Chloro-4-methyl-3-carboxamide
-
The nitrile is hydrolyzed in concentrated sulfuric acid at an elevated temperature (e.g., 100°C).[3]
-
The reaction mixture is then worked up by adding ice water and neutralizing with a base (e.g., ammonium hydroxide) before extraction.
Step 5: Synthesis of 2-Chloro-3-amino-4-methylpyridine
-
The amide is converted to the final product via a Hofmann rearrangement, typically using a solution of bromine or chlorine in excess sodium hydroxide.[3]
Route 3: From 2-Cyanoacetamide and 4,4-Dimethoxyl-2-butanone
This route has been reported to have a high overall yield of 62.1% through a four-step process involving condensation, cyclization, a one-pot chlorination and hydrolysis, and a Hofmann reaction.[1] While the full detailed protocol from the primary literature is not widely available, the key transformations are outlined below.
General Steps:
-
Condensation: Reaction of 2-cyanoacetamide and 4,4-dimethoxyl-2-butanone.
-
Cyclization: Formation of the pyridone ring.
-
One-pot Chlorination and Hydrolysis: Conversion of the pyridone to the chloro-amide intermediate.
-
Hofmann Reaction: Rearrangement of the amide to the final amino product.
Route 4: From 2-Chloro-4-methyl-3-nitropyridine
This is one of the earlier reported routes to 2-chloro-3-amino-4-methylpyridine.[4] The key step is the reduction of the nitro group.
General Procedure:
-
The starting material, 2-chloro-4-methyl-3-nitropyridine, is dissolved in a suitable solvent.
-
A reducing agent is added. Common reducing agents for nitro groups include:
-
Metals in acidic media (e.g., SnCl₂/HCl, Fe/HCl).
-
Catalytic hydrogenation (e.g., H₂ gas with a catalyst such as Pd/C, PtO₂).
-
-
The reaction is stirred at a suitable temperature until the reduction is complete.
-
The reaction mixture is worked up by neutralizing the acid (if used) and extracting the product into an organic solvent.
-
The product is purified by crystallization or chromatography.
The selection of the reducing agent and reaction conditions can significantly impact the yield and purity of the final product. Catalytic hydrogenation is often preferred for its cleaner reaction profile and easier work-up.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic routes described above.
Caption: Comparative workflow of major synthetic routes to 2-chloro-3-amino-4-methylpyridine.
Conclusion
The choice of a synthetic route for 2-chloro-3-amino-4-methylpyridine depends on several factors, including the desired scale of production, the availability and cost of starting materials, and the laboratory equipment at hand.
-
Route 1 (from Acetylacetaldehyde Dimethyl Acetal and Malononitrile) appears to be a robust and high-yielding option, making it suitable for larger-scale synthesis where the multi-step nature is justifiable by the overall efficiency.
-
Route 2 (from Malononitrile and Acetone) offers the advantage of using very common and inexpensive starting materials, which might be preferable for smaller-scale laboratory synthesis despite a potentially lower overall yield.
-
Route 3 (from 2-Cyanoacetamide and 4,4-Dimethoxyl-2-butanone) is reported to be very efficient, but the limited availability of a detailed public protocol might require further investigation and optimization.
-
Route 4 (from 2-Chloro-4-methyl-3-nitropyridine) is a more direct approach, but its practicality is contingent on the efficient and safe synthesis of the nitro-pyridine starting material.
-
Routes involving the nitration of picolines are generally less favored due to issues with selectivity and safety, making them less suitable for controlled and scalable synthesis.[2]
-
The Michael addition route is hampered by slow reaction rates and low yields, rendering it less practical.[2]
Researchers and process chemists should carefully evaluate these factors to select the most appropriate synthetic strategy for their specific objectives.
References
- 1. researchgate.net [researchgate.net]
- 2. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 3. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 4. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
A Comparative Guide to Nevirapine Synthesis: Scalability and Economic Evaluation for Researchers and Drug Development Professionals
Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a crucial component in the treatment of HIV-1. The efficiency and cost-effectiveness of its synthesis are paramount for ensuring widespread access to this essential medicine. This guide provides a detailed comparison of various synthesis pathways for Nevirapine, focusing on their scalability and economic viability. We present quantitative data, detailed experimental protocols, and visual representations of the synthetic routes to aid researchers, scientists, and drug development professionals in making informed decisions.
Comparative Analysis of Nevirapine Synthesis Pathways
Three primary synthesis pathways for Nevirapine have been prominent: the first generation process, a subsequent second generation route, and a newer, significantly more efficient "Medicines for All" process. The following table summarizes the key quantitative data for each pathway, highlighting the advancements in yield and cost reduction over time.
| Parameter | First Generation Process | Second Generation Process | "Medicines for All" Process |
| Key Starting Materials | 2-Chloro-nicotinic acid (2-CAN), 2-Chloro-3-amino-4-picoline (CAPIC) | 2-Cyclopropylamino-nicotinic acid | Methyl 2-cyclopropylaminonicotiniate (Me-CAN), 2-Chloro-3-amino-4-picoline (CAPIC) |
| Overall Yield | 59%[1][2] | 68%[2] | 87% - 91%[1][3] |
| Number of Process Steps | 5[1] | Multiple Steps | 2 (can be a one-pot synthesis)[1] |
| Estimated Cost per kg | Selling price: $100 - $175/kg[1] | > $800/kg[1] | Raw material cost: ~$58.39/kg[1] |
| Key Advantages | Established initial route | Improved yield over the first generation | High yield, low cost, streamlined process, fewer unit operations[1] |
| Key Disadvantages | Lower yield, multiple steps | High cost of starting materials and overall process[1][2] | Relatively newer process |
Synthesis Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of each Nevirapine synthesis pathway.
First Generation Nevirapine Synthesis
Second Generation Nevirapine Synthesis
"Medicines for All" Nevirapine Synthesis
Experimental Protocols
Detailed experimental protocols are essential for the replication and optimization of synthesis pathways. Below are the methodologies for the key synthesis routes.
First Generation Synthesis Protocol (Adapted from U.S. Patent 5,569,760)
The first generation synthesis of Nevirapine involves a multi-step process.[4]
-
Formation of 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide: 2-chloro-3-pyridine-carboxylic acid is reacted with thionyl chloride to form the acylating agent, 2-chloronicotinoyl chloride.[4] This is then reacted with 2-chloro-3-amino-4-picoline to produce 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide.[4]
-
Reaction with Cyclopropylamine: A mixture of 2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide, calcium oxide, and cyclopropylamine in diglyme is heated in an autoclave at 135-145°C for 6 to 7 hours.[4] The reaction mixture is then cooled and filtered.[4]
-
Cyclization to Nevirapine: The filtrate from the previous step is concentrated and added to a suspension of sodium hydride in diglyme at 130°C.[4] The reaction mixture is stirred for 30 to 90 minutes at 130-140°C.[4] The resulting suspension is cooled, and Nevirapine is isolated by filtration, washed, and dried.[4] An 81.7% to 83.5% yield of Nevirapine is reported in the patent examples.[4]
Second Generation Synthesis Protocol (Adapted from U.S. Patent 6,680,383)
This pathway involves the synthesis of a key intermediate, 2-(cyclopropylamino)-3-pyridine carboxylic acid.[5]
-
Synthesis of 2-(cyclopropylamino)-3-pyridinecarbonitrile: A 2-halo-3-pyridinecarbonitrile is reacted with cyclopropylamine in an inert organic solvent such as ethanol or 1-propanol at an elevated temperature.[5]
-
Hydrolysis to 2-(cyclopropylamino)-3-pyridine carboxylic acid: The resulting nitrile is hydrolyzed using a strong acid or base to yield 2-(cyclopropylamino)-3-pyridine carboxylic acid.[5]
-
Formation of N-(2-chloro-4-methyl-3-pyridinyl)-2-(cyclopropylamino)-3-pyridinecarboxamide: The carboxylic acid is converted to the corresponding carbonyl chloride, which is then reacted with 2-chloro-4-methyl-3-pyridinamine.[5]
-
Cyclization to Nevirapine: The intermediate amide is cyclized to form Nevirapine.[5] The patent describes a final step where a solution of the intermediate amide in diglyme is added dropwise to a heated mixture of sodium hydride in diglyme at 130°C.[5] The reaction is heated until hydrogen evolution ceases.[5]
"Medicines for All" Highly-Efficient Synthesis Protocol
This streamlined process significantly improves upon the earlier methods by consolidating steps into a one-pot reaction.[1]
-
One-Pot Synthesis of Crude Nevirapine:
-
To a reaction vessel, add 2-chloro-3-amino-4-picoline (CAPIC) and diglyme.
-
Add sodium hydride (60% in oil) to the mixture.
-
Add methyl 2-cyclopropylaminonicotiniate (Me-CAN).
-
The reaction mixture is heated to form the intermediate, 2-(Cyclopropylamino)nicotinamido-3'-amino-2'-chloro-4'-methylpyridine (CYCLOR).
-
The temperature is then increased to 80-85°C to effect ring closure and form crude Nevirapine.[1]
-
-
Purification of Nevirapine:
-
The crude Nevirapine is dissolved in purified water at a low temperature (0-5°C).
-
The pH is adjusted, and the solution may be treated with activated carbon.
-
The solution is filtered, and the pH of the filtrate is adjusted to precipitate the pure Nevirapine.
-
The purified product is isolated by filtration, washed, and dried to a constant weight.
-
This process results in an isolated yield of approximately 96% with high purity.[1]
-
Economic Evaluation
The economic viability of a drug synthesis pathway is a critical factor in its large-scale implementation. The cost of raw materials, the number of unit operations, and the overall process efficiency all contribute to the final cost of the active pharmaceutical ingredient (API).
-
First Generation Process: The selling price for Nevirapine produced via this route ranges from $100 to $175 per kilogram.[1] The cost of one of the key starting materials, 2-chloronicotinic acid, is approximately $2200/kg from some suppliers, though prices can vary.
-
Second Generation Process: This process is noted to be expensive, with a cost exceeding $800 per kilogram.[1] A major cost driver in the synthesis of the key intermediate, 2-cyclopropylamino-nicotinic acid, is the use of approximately four equivalents of cyclopropylamine.[2]
-
"Medicines for All" Process: This innovative pathway has dramatically reduced the cost of Nevirapine synthesis. The total raw material cost is estimated to be around $58.39 per kilogram.[1] The two main pyridine-based starting materials, CAPIC and Me-CAN, account for approximately 72% of this cost.[1] The streamlined nature of this one-pot synthesis also significantly reduces manufacturing and operational costs.[1] The Clinton Health Access Initiative (CHAI) estimated that the implementation of this optimized process could result in a minimum of 30% savings in the cost of goods for Nevirapine.[3]
Conclusion
The evolution of Nevirapine synthesis showcases a significant trend towards more efficient, scalable, and economically viable processes. The "Medicines for All" pathway represents a substantial leap forward, offering a high-yield, low-cost, and streamlined approach that has the potential to greatly improve the global accessibility of this vital HIV medication. For researchers and drug development professionals, the adoption of such intensified and optimized synthetic routes is a key strategy in reducing the cost of essential medicines and addressing global health challenges. The detailed data and protocols provided in this guide serve as a valuable resource for the evaluation and implementation of Nevirapine synthesis on a laboratory or industrial scale.
References
- 1. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 2. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 3. dakratochwill.github.io [dakratochwill.github.io]
- 4. US5569760A - Process for preparing nevirapine - Google Patents [patents.google.com]
- 5. US6680383B1 - Method for making nevirapine - Google Patents [patents.google.com]
Benchmarking the Stability of Ethyl 2-chloro-4-methylnicotinate: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the chemical stability of Ethyl 2-chloro-4-methylnicotinate against other common nicotinic acid esters. The information is intended for researchers, scientists, and drug development professionals to inform decisions on formulation, storage, and handling of these compounds. While direct comparative experimental data for this compound is not extensively available in the public domain, this guide extrapolates its probable stability profile based on established principles of chemical kinetics and available data for structurally related compounds.
Nicotinic acid and its esters are crucial in pharmaceutical research due to their biological activities, including their role as vitamin B3, lipid-lowering agents, and modulators of nicotinic acetylcholine receptors (nAChRs) and G-protein coupled receptor 109A (GPR109A). The stability of these ester prodrugs is a critical parameter, as degradation, typically through hydrolysis, can release free nicotinic acid, potentially leading to side effects such as skin flushing.
Comparative Stability Analysis
The stability of a nicotinic acid ester is primarily influenced by the electronic and steric nature of its substituents. This compound possesses a chlorine atom at the 2-position and a methyl group at the 4-position of the pyridine ring. The chlorine atom, being an electron-withdrawing group, is expected to increase the electrophilicity of the carbonyl carbon of the ester, potentially making it more susceptible to nucleophilic attack, such as hydrolysis. Conversely, the electron-donating methyl group may have a modest stabilizing effect.
Based on general principles of organic chemistry, the stability of this compound can be benchmarked against other common nicotinic esters as follows:
| Compound | Key Structural Features | Expected Relative Stability | Rationale |
| This compound | 2-chloro (electron-withdrawing), 4-methyl (electron-donating) | Moderate | The electron-withdrawing chlorine atom likely increases susceptibility to hydrolysis compared to unsubstituted ethyl nicotinate. The methyl group may offer some electronic stabilization. |
| Methyl Nicotinate | Methyl ester | High | Studies have shown that methyl nicotinate is relatively stable in aqueous solutions, with slow hydrolysis to nicotinic acid.[1] |
| Ethyl Nicotinate | Ethyl ester | High | Similar to methyl nicotinate, it is expected to be relatively stable under neutral conditions. |
| Benzyl Nicotinate | Benzyl ester | Moderate to Low | The benzyl group can be a good leaving group, potentially accelerating hydrolysis, especially under basic conditions.[2] |
| Myristyl Nicotinate | Long-chain alkyl ester | Very High | The long, hydrophobic myristyl chain can sterically hinder the approach of water to the ester linkage, significantly slowing down hydrolysis. |
Experimental Protocols for Stability Testing
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[3] The following are detailed protocols for key experiments to assess the stability of nicotinic acid esters.
Hydrolytic Stability
Objective: To determine the rate of hydrolysis under acidic, basic, and neutral conditions.
Protocol:
-
Prepare stock solutions of the test compound (e.g., this compound) in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For acidic hydrolysis, dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL.
-
For basic hydrolysis, dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL.
-
For neutral hydrolysis, dilute the stock solution with purified water to a final concentration of 100 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it if necessary (for acidic and basic samples), and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
Oxidative Stability
Objective: To assess the susceptibility of the compound to oxidation.
Protocol:
-
Prepare a stock solution of the test compound at 1 mg/mL in a suitable solvent.
-
Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a final concentration of 100 µg/mL.
-
Keep the solution at room temperature for a specified period, protected from light.
-
At designated time points, withdraw aliquots and quench the reaction if necessary (e.g., with sodium bisulfite).
-
Analyze the samples by HPLC.
Photostability
Objective: To evaluate the degradation of the compound upon exposure to light.
Protocol:
-
Expose a solid sample of the compound and a solution of the compound (e.g., 100 µg/mL in a suitable solvent) to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A dark control sample should be stored under the same conditions but protected from light.
-
After the exposure period, analyze both the exposed and dark control samples by HPLC.
Thermal Stability
Objective: To determine the stability of the compound at elevated temperatures.
Protocol:
-
Place a solid sample of the compound in a controlled temperature oven (e.g., at 70°C).
-
At specified time intervals, withdraw samples and prepare solutions for HPLC analysis.
-
Analyze the samples to determine the extent of degradation.
Signaling Pathways
Nicotinic acid and its derivatives exert their biological effects through various signaling pathways. Understanding these pathways is crucial for drug development.
Nicotinic Acetylcholine Receptor (nAChR) Signaling
Activation of nAChRs by agonists leads to the opening of an ion channel, allowing the influx of cations like Na⁺ and Ca²⁺. This influx can trigger downstream signaling cascades, including the PI3K-Akt pathway, which is involved in neuroprotection.[4][5]
Caption: Simplified nAChR signaling pathway leading to neuroprotection.
GPR109A (Nicotinic Acid Receptor) Signaling
GPR109A is a G-protein coupled receptor that, upon activation by nicotinic acid, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This pathway is involved in the anti-inflammatory and lipid-lowering effects of nicotinic acid.[6][7]
Caption: GPR109A signaling pathway initiated by nicotinic acid.
Experimental Workflow
The following diagram illustrates a typical workflow for conducting and analyzing forced degradation studies of a nicotinic acid ester.
Caption: General workflow for forced degradation studies.
Conclusion
While direct experimental data on the stability of this compound is limited, a comparative analysis based on chemical principles suggests it possesses moderate stability. The presence of the electron-withdrawing chloro group is a key factor that likely influences its degradation profile, particularly its susceptibility to hydrolysis. For definitive stability data, it is imperative that forced degradation studies, following the detailed protocols provided, are conducted. The signaling pathway and workflow diagrams presented in this guide offer a robust framework for researchers to design and interpret such studies, ultimately contributing to the development of safe and effective therapeutics based on nicotinic acid derivatives.
References
- 1. 2-Chloropyridine 99 109-09-1 [sigmaaldrich.com]
- 2. lobachemie.com [lobachemie.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. onyxipca.com [onyxipca.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Purification Methods for Ethyl 2-chloro-4-methylnicotinate Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing Purity and Yield.
The escalating demand for high-purity Ethyl 2-chloro-4-methylnicotinate and its derivatives, pivotal intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs), necessitates a thorough understanding of the most effective purification strategies. The selection of an appropriate purification method is critical in drug development and manufacturing, directly impacting the final product's quality, yield, and cost-effectiveness. This guide provides a comparative analysis of common purification techniques—recrystallization, column chromatography, and fractional distillation—supported by illustrative experimental data and detailed protocols to aid researchers in making informed decisions.
Performance Comparison of Purification Methods
The choice of purification method hinges on a balance between desired purity, acceptable yield, scalability, and the nature of the impurities. The following table summarizes the typical performance of each technique in the purification of this compound derivatives based on common laboratory outcomes.
| Purification Method | Typical Yield (%) | Final Purity (%) (by HPLC) | Key Advantages | Key Disadvantages |
| Recrystallization | 70-85 | >99.5 | High purity achievable for crystalline solids, cost-effective, scalable. | Lower yield due to loss of material in mother liquor, not suitable for oils or amorphous solids. |
| Column Chromatography | 80-95 | 98-99.5 | Highly versatile for a wide range of compounds and impurities, good separation efficiency. | Can be time-consuming, requires large volumes of solvents, scalability can be challenging. |
| Fractional Distillation | 65-80 | 97-99 | Effective for volatile compounds with significantly different boiling points, relatively simple setup. | Not suitable for thermally labile compounds, lower separation efficiency for compounds with close boiling points. |
Experimental Workflow for Purification and Analysis
The general workflow for the purification and subsequent analysis of this compound derivatives involves a series of sequential steps to ensure the final product meets the required quality standards. The process begins with the crude product obtained from synthesis, followed by the chosen purification technique, and concludes with rigorous analytical characterization to confirm purity and identity.
Caption: A flowchart illustrating the decision-making and procedural steps for the purification and analysis of this compound derivatives.
Detailed Experimental Protocols
Recrystallization
Recrystallization is a highly effective method for purifying solid compounds to a high degree of purity.[1] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Protocol:
-
Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For this compound derivatives, common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.
-
Dissolution: In a flask, add the crude solid and the minimum amount of the hot solvent required to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. For improved yield, the flask can be placed in an ice bath after reaching room temperature.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Column Chromatography
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.[2]
Protocol:
-
Stationary Phase and Mobile Phase Selection: For this compound derivatives, silica gel is a common stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity (gradient elution) to separate the compounds.
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[2]
Fractional Distillation
Fractional distillation is used to separate volatile liquids with different boiling points. This method is suitable for this compound if the impurities are also volatile but have a significantly different boiling point.
Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column, a condenser, a receiving flask, and a thermometer.
-
Charging the Flask: Place the crude liquid mixture into the distillation flask along with boiling chips.
-
Heating: Gently heat the distillation flask. The component with the lower boiling point will vaporize first.
-
Fractionation: The vapor will rise through the fractionating column, where it will cool, condense, and re-vaporize multiple times, enriching the vapor with the more volatile component.
-
Collection: The purified vapor of the lower-boiling component will reach the top of the column, pass into the condenser, and be collected in the receiving flask.
-
Monitoring: Monitor the temperature at the top of the column. A stable temperature indicates that a pure component is distilling.
-
Separation: Collect the different fractions as the temperature changes, corresponding to the different components of the mixture.
Purity and Identity Analysis
Following purification, it is imperative to confirm the purity and structural integrity of the this compound derivative. A combination of analytical techniques is typically employed for comprehensive characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a compound by separating it from any remaining impurities. A typical reverse-phase HPLC method would be employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile derivatives, GC-MS can be used to determine purity and confirm the molecular weight of the compound.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the purified compound and ensuring that no structural changes occurred during the purification process.
By carefully selecting and optimizing the purification method, researchers can ensure the high quality of this compound derivatives, a crucial step in the successful development of novel therapeutics.
References
Safety Operating Guide
Proper Disposal of Ethyl 2-chloro-4-methylnicotinate: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Ethyl 2-chloro-4-methylnicotinate, a chemical intermediate used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
I. Immediate Safety Considerations
This compound is a hazardous substance that requires careful handling. All personnel must be familiar with the Safety Data Sheet (SDS) before working with this compound.
Key Hazards:
-
Toxicity: Harmful if swallowed or in contact with skin.
-
Corrosivity: Causes severe skin burns and eye damage.
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE):
Always wear appropriate personal protective equipment when handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and/or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Immediately clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate and contact your institution's environmental health and safety (EHS) office.
-
Contain: For small spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealable hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the decontamination materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, following your institution's specific reporting procedures.
III. Step-by-Step Disposal Procedure
Due to its hazardous nature, this compound must be disposed of as regulated hazardous waste. Do not attempt to neutralize or dispose of this chemical down the drain.
-
Waste Segregation:
-
As a halogenated organic compound, waste this compound must be collected separately from non-halogenated organic waste.
-
Maintain separate, clearly labeled waste containers for solid and liquid forms of this chemical.
-
-
Container Selection and Labeling:
-
Use only compatible, leak-proof containers for waste collection. High-density polyethylene (HDPE) containers are generally suitable.
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and any other components mixed in the waste.
-
-
Waste Accumulation:
-
Store waste containers in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.
-
Keep waste containers tightly sealed except when adding waste.
-
Do not overfill containers; leave adequate headspace to allow for expansion.
-
-
Disposal Request:
-
Once a waste container is full or is no longer being used, arrange for its disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for scheduling a waste pickup.
-
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
This guide is intended to provide clear, actionable information to ensure the safe handling and disposal of this compound. Always consult your institution's specific safety and disposal protocols. By prioritizing safety and compliance, we can minimize risks and protect our research environment.
Personal protective equipment for handling Ethyl 2-chloro-4-methylnicotinate
Essential Safety and Handling Guide for Ethyl 2-chloro-4-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. Based on data from similar chlorinated aromatic compounds and nicotinic acid derivatives, it is classified as causing skin and eye irritation, and may cause respiratory irritation.[1][2] The consistent and correct use of appropriate Personal Protective Equipment (PPE) is the primary defense against chemical exposure.[3][4]
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and optional Face Shield | Chemical splash goggles are mandatory.[3] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3] |
| Hand Protection | Chemical-Resistant Gloves | Wear chemically resistant gloves, such as nitrile or neoprene.[4] Always inspect gloves for tears or punctures before use and replace them immediately if contaminated.[3] |
| Body Protection | Laboratory Coat | A standard laboratory coat is mandatory.[3] For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended.[3] Long pants and closed-toe shoes are required at all times.[3] |
| Respiratory Protection | Chemical Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3][4] If a fume hood is not available, a NIOSH/MSHA-approved respirator should be used. |
Operational and Disposal Plans
Proper operational procedures and waste disposal are crucial for laboratory safety and environmental protection.
Pre-Handling Preparations:
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.[3]
-
Gather Materials: Assemble all necessary equipment, including PPE, spill cleanup materials, and designated waste containers before handling the chemical.[3]
-
Labeling: Ensure all containers of this compound and its solutions are clearly and accurately labeled with the chemical name, concentration, and hazard warnings.[3]
Handling the Chemical:
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[4]
-
Solution Preparation: When preparing solutions, slowly add the chemical to the solvent to avoid splashing.[3]
-
General Handling: Avoid direct contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[1][2]
Spill Management:
-
Evacuate and secure the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[4]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]
-
Clean the spill area thoroughly.
Disposal Plan:
-
Dispose of all chemical waste, including contaminated PPE and absorbent materials, in accordance with local, state, and federal regulations.[4][5]
-
Do not dispose of the chemical down the drain.[4]
-
All waste materials should be placed in a clearly labeled, sealed container designated for hazardous waste.[4]
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[1][2] If skin irritation persists, seek medical attention.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, seek medical advice/attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2] |
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
